Ardisiacrispin B
Beschreibung
Structure
2D Structure
Eigenschaften
Molekularformel |
C53H86O22 |
|---|---|
Molekulargewicht |
1075.2 g/mol |
IUPAC-Name |
(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
InChI |
InChI=1S/C53H86O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1 |
InChI-Schlüssel |
ZDIHSHLFPFGAGP-LLEYBADXSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1C[C@@](CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)C=O)C)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O |
Synonyme |
3 beta -O-(alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-4)-(O-beta-D-glucopyranosyl-(1-2))-alpha-L-arabinopyranosyl)-16 alpha-hydroxy-13 beta,28-epoxyolean-30-al ardisiacrispin B |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ardisiacrispin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ardisiacrispin B, a naturally occurring pentacyclic triterpenoid saponin, has garnered significant attention within the scientific community for its potent cytotoxic and anti-inflammatory properties. Isolated primarily from plants of the Ardisia genus, this complex molecule presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and for assessing its biological effects are presented, alongside diagrammatic representations of its known signaling pathways to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties
This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical identity is well-established through various spectroscopic and analytical techniques.
Chemical Structure:
The IUPAC name for this compound is (1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.0¹﹐¹⁸.0⁴﹐¹⁷.0⁵﹐¹⁴.0⁸﹐¹³]tetracosane-20-carbaldehyde[1].
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is crucial for its handling, formulation, and experimental use.
| Property | Value | Source |
| Molecular Formula | C₅₃H₈₆O₂₂ | PubChem[1] |
| Molecular Weight | 1075.2 g/mol | PubChem[1] |
| CAS Number | 112766-96-8 | GlpBio[2] |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in DMSO (100 mg/mL) | GlpBio[2] |
| Storage | Store at -20°C, away from moisture and light. Stock solutions can be stored below -20°C for several months. | GlpBio[2] |
| Computed XLogP3 | -0.6 | PubChem[1] |
Table 1: Physicochemical properties of this compound.
Biological Activities
This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including multi-drug resistant phenotypes[3][4]. Its primary mechanisms of inducing cell death are through the induction of apoptosis and ferroptosis[3].
Apoptosis Induction: this compound triggers apoptosis through both the intrinsic and extrinsic pathways, evidenced by the activation of initiator caspases-8 and -9, and the executioner caspase-3/7[2]. This is accompanied by a disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production[2].
Ferroptosis Induction: The compound also induces ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides[3].
A summary of the cytotoxic activity of this compound against various cancer cell lines is presented in Table 2.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| A549 | Lung Carcinoma | 8.7 | GlpBio[2] |
| SW480 | Colon Adenocarcinoma | 1.24 | MedChemExpress[5] |
| CCRF-CEM | Leukemia | 1.20 | BioCrick[6] |
| HepG2 | Hepatocarcinoma | 6.76 | BioCrick[6] |
Table 2: In vitro cytotoxic activity of this compound.
Anti-inflammatory Activity
This compound has been shown to possess potent anti-inflammatory properties[4][7]. It significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[7]. This anti-inflammatory effect is primarily mediated through the inhibition of the PI3K/Akt signaling pathway[4][7].
Signaling Pathways
The biological effects of this compound are a consequence of its modulation of specific intracellular signaling pathways.
Apoptosis Pathway
This compound induces apoptosis by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, which converge to activate executioner caspases.
Caption: this compound induced apoptosis pathway.
Anti-inflammatory Pathway (PI3K/Akt)
The anti-inflammatory effects of this compound are mediated by the inhibition of the PI3K/Akt signaling pathway, leading to a downstream reduction in the production of inflammatory mediators.
Caption: Anti-inflammatory action via PI3K/Akt inhibition.
Experimental Protocols
Isolation of this compound
This compound is typically isolated from the roots or fruits of Ardisia species. The following is a general protocol based on methods for isolating similar saponins.
Workflow for Saponin Isolation:
Caption: General workflow for this compound isolation.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., roots of Ardisia crispa) is subjected to reflux extraction with 80% methanol.
-
Concentration and Defatting: The resulting extract is concentrated under reduced pressure. The crude extract is then suspended in water and partitioned with a nonpolar solvent (e.g., n-hexane) to remove lipids.
-
Macroporous Resin Chromatography: The aqueous layer is applied to a macroporous resin column (e.g., AB-8). The column is washed with water to remove sugars and other polar impurities, followed by elution with an increasing gradient of methanol in water. Fractions containing saponins are collected.
-
Silica Gel Chromatography: The saponin-rich fractions are further purified by silica gel column chromatography, eluting with a solvent system such as dichloromethane-methanol-water.
-
Recrystallization: The fractions containing pure this compound are combined, concentrated, and recrystallized from a suitable solvent (e.g., methanol) to yield the pure compound.
In Vitro Cytotoxicity Assay (Resazurin Reduction Assay)
Principle: This assay measures cell viability based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Anti-inflammatory Assay (Measurement of NO, TNF-α, and IL-1β)
Principle: This protocol measures the inhibition of pro-inflammatory mediators in LPS-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW264.7 macrophages in a suitable medium.
-
Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
NO Measurement (Griess Assay): Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
TNF-α and IL-1β Measurement (ELISA): Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
This compound is a promising natural product with well-defined cytotoxic and anti-inflammatory activities. Its ability to induce both apoptosis and ferroptosis in cancer cells, coupled with its inhibition of the PI3K/Akt pathway, makes it a valuable lead compound for drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this fascinating molecule. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Ferroptosis Pathway to Combat Therapy Resistance and Metastasis of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to ferroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ardisiacrispin B: A Technical Guide to Natural Sources and Isolation from Ardisia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ardisiacrispin B is a naturally occurring triterpenoid saponin that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the oleanane-type saponins, this compound has been identified as a cytotoxic agent against various cancer cell lines, including multidrug-resistant phenotypes. Its proposed mechanisms of action include the induction of apoptosis and ferroptosis. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its isolation from Ardisia species. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to source and isolate this promising bioactive compound for further investigation and potential therapeutic application.
Natural Sources of this compound
This compound is primarily found within the plant genus Ardisia, a large group of flowering plants in the family Primulaceae. While numerous species of Ardisia are distributed throughout tropical and subtropical regions of the world, research has thus far identified this compound in a select number of species. The primary documented natural sources of this compound are:
-
Ardisia kivuensis : The fruits of this species have been identified as a notable source for the isolation of this compound.[1][2]
-
Ardisia crispa : This species is another known source of this compound.
-
Ardisia crenata : this compound, along with its close analog ardisiacrispin A, is found in this species.[3]
The concentration of this compound can vary between different species and also between different parts of the same plant (e.g., roots, fruits, leaves).
Quantitative Data on Ardisiacrispin Content in Ardisia Species
Precise quantitative data for this compound content across various Ardisia species is not extensively documented in the current literature. However, studies on the closely related compound, ardisiacrispin A, in Ardisia crenata provide valuable insights into the potential yields of these saponins. The data presented below summarizes the content of ardisiacrispin A in different parts of two varieties of Ardisia crenata. It is important to note that these values are for ardisiacrispin A and should be considered as an estimation when prospecting for this compound.
| Plant Species | Plant Part | Variety | Ardisiacrispin A Content (mg/g dry weight) | Reference |
| Ardisia crenata | Roots | Red-berried | 22.17 ± 4.75 | [4] |
| Ardisia crenata | Roots | White-berried | 25.72 ± 1.46 | [4] |
| Ardisia crenata | Fruits | Red-berried | 2.64 ± 0.74 | [4] |
| Ardisia crenata | Fruits | White-berried | 3.43 ± 0.70 | [4] |
Experimental Protocols for Isolation
The following is a representative, detailed methodology for the isolation of this compound from Ardisia species, compiled from established protocols for the isolation of triterpenoid saponins from this genus. This protocol should be considered a general guideline and may require optimization based on the specific Ardisia species and plant part used.
Plant Material Preparation
-
Collection and Identification: Collect the desired plant material (e.g., fruits or roots) from a verified Ardisia species. Proper botanical identification is crucial to ensure the correct starting material.
-
Drying and Pulverization: Air-dry the plant material in a well-ventilated area, preferably in the shade, until a constant weight is achieved. Once dried, grind the material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: Macerate the powdered plant material in methanol (or 80% methanol) at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v).
-
Duration and Repetition: Allow the mixture to stand for 24-72 hours with occasional agitation. Filter the extract and repeat the extraction process with fresh solvent at least two more times to ensure exhaustive extraction of the saponins.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
Solvent Partitioning (Liquid-Liquid Extraction)
-
Suspension and Initial Partitioning: Suspend the crude methanolic extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to remove non-polar and moderately polar impurities. Discard the n-hexane and ethyl acetate fractions.
-
Butanol Fractionation: Extract the remaining aqueous layer with water-saturated n-butanol. The saponins will preferentially partition into the n-butanol layer. Repeat this extraction several times.
-
Concentration of Saponin-Rich Fraction: Combine the n-butanol fractions and concentrate under reduced pressure to yield a crude saponin-rich extract.
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh).
-
Mobile Phase: A gradient of chloroform-methanol or dichloromethane-methanol is commonly used. Start with a non-polar mixture (e.g., 100% chloroform) and gradually increase the polarity by increasing the proportion of methanol.
-
Fraction Collection: Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2 v/v/v). Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating at 110°C for 10 minutes. Saponins typically appear as purple or brown spots.
-
Pooling of Fractions: Combine the fractions containing the compound of interest based on the TLC profiles.
-
-
Reversed-Phase Column Chromatography (e.g., C18):
-
Stationary Phase: Octadecylsilyl (ODS) or C18 silica gel.
-
Mobile Phase: A gradient of methanol-water or acetonitrile-water is typically employed. Start with a higher proportion of water and gradually increase the organic solvent concentration.
-
Fraction Collection and Analysis: Collect and analyze fractions as described for the silica gel column chromatography.
-
Recrystallization
-
Purification of the Isolate: Dissolve the purified fraction containing this compound in a minimal amount of hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it at 4°C to facilitate crystallization.
-
Isolation of Crystals: Collect the resulting crystals by filtration and wash them with a small amount of cold methanol.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Characterization
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, DEPT, COSY, HMQC, and HMBC), and Infrared (IR) spectroscopy.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Ardisia species.
Caption: General workflow for the isolation of this compound.
Conclusion
This compound represents a valuable natural product with significant potential for further pharmacological investigation. This technical guide has outlined its primary natural sources within the Ardisia genus and provided a detailed, representative protocol for its isolation and purification. While the provided methodologies are based on established practices for saponin extraction from Ardisia species, researchers are encouraged to optimize these protocols for their specific starting material to maximize yield and purity. The successful isolation of this compound is a critical first step in unlocking its full therapeutic potential.
References
Spectroscopic and Mechanistic Insights into Ardisiacrispin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ardisiacrispin B, a triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, it delves into the methodologies employed for these analyses and presents a visualization of its proposed signaling pathway. While a complete dataset for this compound is not fully available in publicly accessible literature, this guide compiles the most relevant information, drawing comparisons with its closely related analogue, Ardisiacrispin A, to provide a thorough understanding of its structural features.
Spectroscopic Data
The structural elucidation of this compound, like many natural products, relies on a combination of spectroscopic techniques. The following sections summarize the key quantitative data.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular formula of this compound as C₅₃H₈₆O₂₂[1]. In studies of its metabolites, the deprotonated molecule [M-H]⁻ was observed at m/z 1073[2].
Table 1: Mass Spectrometry Data for this compound and the closely related Ardisiacrispin A.
| Compound | Molecular Formula | Ionization Mode | Observed m/z | Interpretation |
| This compound | C₅₃H₈₆O₂₂ | Negative | 1073 | [M-H]⁻ |
| Ardisiacrispin A | C₅₂H₈₃O₂₂ | Negative (FAB/MS) | 1059 | [M-H]⁻[3] |
Infrared (IR) Spectroscopy
Table 2: Infrared (IR) Spectroscopy Data for Ardisiacrispin A.
| Wavenumber (cm⁻¹) | Functional Group |
| 3415, 3455, 3570 | Hydroxyl (-OH) |
| 1710 | Formyl (-CHO) |
Data obtained from studies on Ardisiacrispin A and is expected to be highly similar for this compound due to their structural analogy.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Although a complete NMR dataset for this compound is not available in the reviewed literature, extensive data for Ardisiacrispin A provides a strong predictive framework for the chemical shifts in this compound.
Table 3: Selected ¹H NMR Chemical Shifts for Ardisiacrispin A (600 MHz, DMSO-d₆).
| Proton | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |
| H-30 | 9.61 | s | |
| H-glc'-1 | 5.36 | d | 7.2 |
| H-glc''-1 | 4.97 | d | 7.8 |
| H-xyl-1 | 4.96 | d | 7.2 |
| H-ara-1 | 4.76 | d | 5.2 |
| H-3 | 3.16 | dd | 12.0, 4.2 |
| H-28a | 3.51 | d | 7.8 |
| H-28b | 3.16 | d | 7.8 |
This data for Ardisiacrispin A offers insight into the expected proton resonances for this compound.[3]
Table 4: Selected ¹³C NMR Chemical Shifts for Ardisiacrispin A (150 MHz, DMSO-d₆).
| Carbon | Chemical Shift (δ ppm) |
| C-30 | 207.4 |
| C-13 | 85.6 |
| C-3 | 88.3 |
| C-glc''-2 | 83.7 |
| C-ara-2 | 79.2 |
| C-ara-4 | 78.1 |
| C-16 | 76.1 |
| C-28 | 76.0 |
| C-20 | 47.6 |
The carbon chemical shifts of Ardisiacrispin A are expected to be very similar to those of this compound.[3]
Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic analysis of this compound, based on methods reported for similar triterpenoid saponins from Ardisia species.
Isolation of this compound
-
Extraction: The dried and powdered plant material (e.g., roots or leaves of Ardisia crispa) is extracted with a suitable solvent, typically 70-80% ethanol, at room temperature. The extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Chromatography: The bioactive fraction (often the n-butanol fraction for saponins) is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel, followed by further purification using techniques like Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
Mass Spectrometry (MS): Mass spectra are typically acquired using Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) techniques. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz). The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CD₃OD. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure and assign all proton and carbon signals.
Signaling Pathway
This compound has been shown to exert its biological effects, at least in part, through the modulation of the PI3K-AKT signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is frequently observed in cancer.[2]
This compound's proposed mechanism of action via inhibition of the PI3K-AKT signaling pathway.
Conclusion
This technical guide provides a consolidated resource on the spectroscopic properties of this compound. While a complete experimental dataset for this compound remains to be fully published in accessible literature, the available data, supplemented with information from its close analogue Ardisiacrispin A, offers valuable insights for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of its interaction with the PI3K-AKT signaling pathway further underscores its potential as a lead compound for novel therapeutic agents. Further research to obtain and publish the complete spectroscopic data of this compound is highly encouraged to facilitate its continued investigation.
References
- 1. This compound | C53H86O22 | CID 10441164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolites-Based Network Pharmacology to Preliminarily Verify In Vitro Anti-Inflammatory Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Cancer Potential of Ardisiacrispin B: A Deep Dive into its Mechanism of Action
For Immediate Release
Mainz, Germany - The naturally occurring triterpenoid saponin, Ardisiacrispin B, has demonstrated significant cytotoxic effects against a range of cancer cell lines, including multi-drug resistant phenotypes. A comprehensive review of existing research reveals a multi-faceted mechanism of action, primarily centered on the induction of apoptosis and ferroptosis, disruption of microtubule dynamics, and cell cycle arrest. This technical guide synthesizes the current understanding of this compound's anti-cancer properties, presenting key data and experimental methodologies for researchers, scientists, and drug development professionals.
Abstract
This compound, an oleanane-type triterpene saponin, exhibits potent cytotoxic activity against various cancer cell lines, with IC50 values often in the low micromolar range.[1] Its primary mechanisms of action involve the induction of programmed cell death through both apoptotic and ferroptotic pathways.[1][2] Key molecular events include the activation of initiator and effector caspases, disruption of the mitochondrial membrane potential, and generation of reactive oxygen species (ROS).[2] Furthermore, this compound has been shown to interfere with microtubule integrity and induce cell cycle arrest, contributing to its overall anti-proliferative effects.[3][4] This document provides a detailed overview of these mechanisms, supported by quantitative data and experimental protocols.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a combination of distinct but interconnected cellular processes:
1. Induction of Apoptosis:
This compound is a potent inducer of apoptosis, a form of programmed cell death, in cancer cells.[1] The process is initiated through both the intrinsic (mitochondrial) and extrinsic pathways. Evidence points to the activation of initiator caspases-8 and -9, which subsequently activate the effector caspase-3/7, leading to the execution of the apoptotic program.[2] A critical event in this pathway is the alteration of the mitochondrial membrane potential (MMP), which facilitates the release of pro-apoptotic factors.[2]
2. Induction of Ferroptosis:
In addition to apoptosis, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1] This process is linked to an increase in the production of reactive oxygen species (ROS), which contributes to oxidative stress and subsequent cell death.[2] The ability to induce ferroptosis is particularly significant as it may offer a therapeutic advantage against cancer cells that are resistant to traditional apoptosis-inducing agents.[1]
3. Microtubule Disassembly:
Studies on a mixture of Ardisiacrispin A and B have revealed its ability to disassemble microtubules in cancer cells.[3][4] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Their disruption by this compound leads to cell cycle arrest and ultimately contributes to the inhibition of cell proliferation.[4]
4. Cell Cycle Arrest:
The disruption of microtubule function by this compound can lead to cell cycle arrest, preventing cancer cells from progressing through mitosis. While the precise phase of arrest has not been definitively elucidated for this compound alone, related compounds have been shown to induce G2/M phase arrest.[5] This interruption of the cell division process is a key component of its anti-cancer activity.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in the mechanism of action of this compound, the following diagrams are provided.
References
- 1. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ardisiacrispin B: A Dual Inducer of Apoptosis and Ferroptosis in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ardisiacrispin B, a triterpenoid saponin, has emerged as a promising natural compound with potent anticancer activities. This technical guide delves into the core mechanisms of this compound-induced cell death, focusing on its ability to trigger two distinct but potentially interconnected pathways: apoptosis and ferroptosis. Through a comprehensive review of existing literature, this document provides a detailed overview of the signaling cascades, quantitative data from key experiments, and standardized protocols for assays relevant to the study of this compound. The information is presented to empower researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent.
Introduction
Cancer remains a formidable challenge in global health, necessitating the continuous search for novel and effective therapeutic strategies. Natural products have historically been a rich source of anticancer compounds, offering unique chemical structures and diverse mechanisms of action. This compound, isolated from plants of the Ardisia genus, has demonstrated significant cytotoxic effects against a range of cancer cell lines, including multidrug-resistant phenotypes.[1] Its anticancer activity is attributed to its capacity to induce programmed cell death through at least two distinct pathways: the well-characterized apoptotic cascade and the more recently defined iron-dependent ferroptosis.[1][2] Understanding the intricate molecular details of these pathways is crucial for the rational design of this compound-based cancer therapies.
Quantitative Data on the Biological Activity of this compound
The cytotoxic and cell death-inducing effects of this compound have been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy in different cancer cell models.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| CCRF-CEM | Leukemia | 1.20 | Resazurin reduction | [1] |
| HepG2 | Hepatocarcinoma | 6.76 | Resazurin reduction | [1] |
| Bel-7402 | Hepatoma | 0.9 - 6.5 µg/ml* | Sulphorhodamine B | [3][4] |
| A549 | Lung Cancer | 11.94 ± 1.14 µg/mL** | MTT assay | [5] |
* This study used a mixture of Ardisiacrispin A and B. ** This study investigated Ardisiacrispin A, a closely related compound.
Table 2: Quantitative Analysis of this compound-Induced Apoptosis
| Cell Line | Parameter | Treatment Condition | Observation | Assay | Reference |
| Bel-7402 | Apoptotic Cells | 1-10 µg/ml | Dose-dependent increase | Flow Cytometry (Annexin V/PI) | [3][4] |
| CCRF-CEM | Caspase-8 Activation | Not specified | Activation observed | Caspase-Glo | [1][2] |
| CCRF-CEM | Caspase-9 Activation | Not specified | Activation observed | Caspase-Glo | [1][2] |
| CCRF-CEM | Caspase-3/7 Activation | Not specified | Activation observed | Caspase-Glo | [1][2] |
| Bel-7402 | Mitochondrial Membrane Potential | 1-10 µg/ml | Dose-dependent depolarization | High-Content Screening | [3][4] |
| CCRF-CEM | Mitochondrial Membrane Potential | Not specified | Alteration observed | Flow Cytometry | [1] |
Table 3: Quantitative Analysis of this compound-Induced Ferroptosis
| Cell Line | Parameter | Treatment Condition | Observation | Assay | Reference |
| CCRF-CEM | Reactive Oxygen Species (ROS) | Not specified | Increased production | Flow Cytometry | [1][2] |
Signaling Pathways
This compound orchestrates a multi-pronged attack on cancer cells by activating distinct cell death signaling pathways.
Apoptosis Induction
This compound appears to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1][2] The activation of initiator caspase-8 suggests the involvement of the extrinsic pathway, likely triggered by the engagement of death receptors on the cell surface.[1][2] Concurrently, the activation of initiator caspase-9 points to the engagement of the intrinsic pathway.[1][2] This is further supported by the observed depolarization of the mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade.[1][3][4] Both pathways converge on the activation of effector caspases, such as caspase-3/7, which then execute the final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1][2]
Caption: this compound-induced apoptosis signaling pathways.
Ferroptosis Induction
In addition to apoptosis, this compound is reported to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] A key indicator of this compound-induced ferroptosis is the increased production of reactive oxygen species (ROS).[1][2] While the precise molecular targets of this compound in the ferroptosis pathway are yet to be fully elucidated, the generation of ROS is a central event that can lead to the peroxidation of polyunsaturated fatty acids in cellular membranes, a hallmark of ferroptosis. This lipid peroxidation can disrupt membrane integrity and function, ultimately leading to cell death.
Caption: this compound-induced ferroptosis signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature on this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.
Cell Viability and Cytotoxicity Assays
4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4.1.2. Sulphorhodamine B (SRB) Assay
-
Principle: This assay is based on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate.
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with deionized water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.
-
Dissolve the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Apoptosis Assays
4.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
4.2.2. Caspase Activity Assay (Caspase-Glo® Assay)
-
Principle: This luminescent assay measures the activity of specific caspases (e.g., caspase-3/7, -8, -9). The assay provides a proluminescent caspase substrate which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal.
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Add the Caspase-Glo® reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
4.2.3. Mitochondrial Membrane Potential (MMP) Assay
-
Principle: This assay uses cationic fluorescent dyes, such as JC-1 or TMRE, that accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in MMP leads to a decrease in fluorescence intensity or a shift in fluorescence emission.
-
Protocol (using JC-1):
-
Treat cells with this compound.
-
Incubate the cells with JC-1 dye at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Ferroptosis Assays
4.3.1. Reactive Oxygen Species (ROS) Detection
-
Principle: This assay utilizes fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), that become fluorescent upon oxidation by ROS.
-
Protocol:
-
Treat cells with this compound.
-
Load the cells with DCFH-DA at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity by flow cytometry or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
4.3.2. Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)
-
Principle: The fluorescent dye BODIPY™ 581/591 C11 is a lipid-soluble probe that incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green.
-
Protocol:
-
Treat cells with this compound.
-
Load the cells with BODIPY™ 581/591 C11.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the apoptotic and ferroptotic effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells [mdpi.com]
- 5. Comparative Quantitative Study of Ardisiacrispin A in Extracts from Ardisia crenata Sims Varieties and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity Screening of Ardisiacrispin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ardisiacrispin B is a naturally occurring oleanane-type triterpenoid saponin isolated from plants of the Ardisia genus, such as Ardisia kivuensis and Ardisia staudtii.[1] This compound has garnered significant interest within the scientific community for its potent biological activities, primarily its cytotoxic effects against a broad spectrum of cancer cell lines, including multi-drug resistant phenotypes, and its notable anti-inflammatory properties.[2][3] this compound induces programmed cell death through multiple pathways, including apoptosis and ferroptosis, and modulates key signaling cascades involved in inflammation.[1][4] This guide provides a comprehensive overview of the biological activities of this compound, detailed experimental protocols for its screening, and a summary of its mechanisms of action, intended to serve as a valuable resource for researchers in oncology and inflammatory disease.
Biological Activities and Quantitative Data
This compound demonstrates significant efficacy in two primary areas: oncology and inflammation. Its biological effects are dose-dependent and have been quantified across various cell-based assays.
Cytotoxic Activity
This compound exhibits potent cytotoxic effects against a range of human cancer cell lines, with IC50 values frequently observed in the low micromolar range.[3] Notably, it has shown efficacy against both drug-sensitive and multi-drug resistant cancer cells, highlighting its potential to overcome common mechanisms of chemotherapy resistance.[1]
Table 1: Cytotoxicity of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|
| CCRF-CEM | Leukemia | 1.20[1][3] |
| CEM/ADR5000 | Drug-Resistant Leukemia | < 10[1] |
| HCT116 (p53+/+) | Colon Carcinoma | < 10 |
| HCT116 (p53-/-) | p53-deficient Colon Carcinoma | < 10 |
| U87MG | Glioblastoma | < 10 |
| MCF-7 | Breast Adenocarcinoma | < 10 |
| HepG2 | Hepatocellular Carcinoma | 6.76[1][3] |
| A549 | Lung Cancer | 8.7[2] |
| Bel-7402 | Human Hepatoma | Most sensitive (IC50: 0.9-6.5 µg/ml for A+B mixture)[5] |
Note: The mixture Ardisiacrispin (A+B) in a 2:1 ratio also showed high sensitivity in Bel-7402 cells.[5]
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[4] It effectively inhibits the production of key pro-inflammatory mediators.
Table 2: Anti-inflammatory Effects of this compound on LPS-Induced RAW264.7 Cells
| Analyte | Concentration of this compound (µM) | Inhibition |
|---|---|---|
| Nitric Oxide (NO) | 0.125, 0.5, 2 | Strong Inhibition[2][4] |
| Tumor Necrosis Factor-alpha (TNF-α) | 0.125, 0.5, 2 | Strong Inhibition[2][4] |
| Interleukin-1beta (IL-1β) | 0.125, 0.5, 2 | Strong Inhibition[2][4] |
Mechanisms of Action
The biological activities of this compound are underpinned by its ability to modulate specific cellular signaling pathways.
Induction of Apoptosis and Ferroptosis in Cancer Cells
In cancer cells, particularly leukemia CCRF-CEM cells, this compound induces apoptosis through both the intrinsic and extrinsic pathways.[1][3] This is characterized by the activation of initiator caspases-8 and -9, as well as the effector caspases-3 and -7.[1][3] The process also involves the disruption of the mitochondrial membrane potential (MMP) and an increase in the production of reactive oxygen species (ROS).[1][3] Furthermore, ferroptosis, an iron-dependent form of programmed cell death, also contributes to the cytotoxic effects of this compound.[1][3]
Modulation of the PI3K/AKT Anti-inflammatory Pathway
The anti-inflammatory effects of this compound are primarily mediated through the PI3K-AKT signaling pathway.[4] In LPS-stimulated macrophages, this compound significantly inhibits the expression and phosphorylation of key proteins in this pathway, including PI3K and AKT.[4] This inhibition leads to a downstream reduction in the production of inflammatory mediators.
Experimental Protocols
The following protocols are foundational for screening the biological activity of this compound.
Overall Experimental Workflow
Cytotoxicity Evaluation: Resazurin Reduction Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.[1][3]
-
Cell Seeding: Plate cancer cells (e.g., CCRF-CEM) in a 96-well plate at an appropriate density and culture in RPMI 1640 medium with 10% fetal calf serum at 37°C in a 5% CO2 atmosphere.[2]
-
Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare serial dilutions to achieve the desired final concentrations (e.g., 0.005-6.4 µM).[2] The final DMSO concentration in the wells should not exceed 0.1%.[2]
-
Treatment: After 24 hours of cell incubation, replace the medium with fresh medium containing the various concentrations of this compound. Include wells with doxorubicin as a positive control and DMSO-treated cells as a negative control.[2]
-
Incubation: Incubate the plates for 72 hours.[2]
-
Resazurin Addition: Add resazurin solution to each well and incubate for a period that allows for color development in the negative control wells.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value using non-linear regression analysis.
Apoptosis and Cell Death Analysis via Flow Cytometry
Flow cytometry is essential for elucidating the mechanisms of cell death.[1][3]
-
Annexin V/PI Staining for Apoptosis:
-
Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24-48 hours).
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples immediately using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Mitochondrial Membrane Potential (MMP) Analysis:
-
Treat cells with this compound as described above.
-
Incubate the treated cells with a cationic fluorescent dye (e.g., JC-1, TMRM) according to the manufacturer's protocol.
-
Harvest, wash, and resuspend the cells in PBS.
-
Analyze by flow cytometry to detect changes in fluorescence, which indicate MMP disruption.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Treat cells with this compound.
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Incubate under standard culture conditions.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence corresponds to higher intracellular ROS levels.
-
Caspase Activity: Caspase-Glo Assay
This luminescent assay quantifies the activity of specific caspases.[1][3]
-
Cell Culture and Treatment: Seed CCRF-CEM cells in a white-walled 96-well plate and treat with this compound at concentrations equivalent to 0.25x, 0.5x, 1x, and 2x the IC50 value.[1]
-
Reagent Addition: After the desired incubation period (e.g., 6 hours), add the Caspase-Glo® 3/7, 8, or 9 reagent to each well.[1]
-
Incubation: Incubate at room temperature as per the manufacturer's instructions to allow for cell lysis and signal stabilization.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the caspase activity.
In Vitro Anti-inflammatory Assay
This protocol assesses the ability of this compound to suppress inflammatory responses in macrophages.[4]
-
Cell Culture: Culture RAW264.7 cells and seed them into plates.
-
Pre-treatment: Incubate the cells with various concentrations of this compound (e.g., 0.125, 0.5, 2 µM) for 24 hours.[2] Use dexamethasone (25 µM) as a positive control.[4]
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for another 24 hours to induce an inflammatory response.[4]
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Analyte Measurement:
-
Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
TNF-α and IL-1β: Quantify the levels of these cytokines in the supernatant using commercially available ELISA kits.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of PI3K and AKT.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. This will reveal the effect of this compound on the PI3K-AKT signaling pathway.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. file.glpbio.com [file.glpbio.com]
- 3. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolites-Based Network Pharmacology to Preliminarily Verify In Vitro Anti-Inflammatory Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ardisiacrispin B: A Technical Whitepaper on its Anti-inflammatory Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ardisiacrispin B, a natural pentacyclic triterpenoid saponin found predominantly in plants of the Ardisia genus, has been historically investigated for its anti-tumor activities.[1] Recent in vitro evidence has illuminated a novel and potent anti-inflammatory role for this compound, positioning it as a promising candidate for further investigation in inflammatory disease therapeutics. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its validation. The primary mechanism involves the significant inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages through the modulation of the PI3K-AKT signaling pathway.[1]
Mechanism of Anti-inflammatory Action
This compound demonstrates its anti-inflammatory effects by targeting key signaling pathways activated during an inflammatory response. In studies utilizing lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, a standard model for studying inflammation, this compound was shown to significantly suppress the production of critical pro-inflammatory mediators.[1][2]
Inhibition of Pro-inflammatory Mediators
LPS, a component of gram-negative bacteria, triggers a strong inflammatory response in macrophages, leading to the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1][3] this compound effectively and dramatically inhibits the secretion of these three mediators, indicating its potent ability to quell the inflammatory cascade at a foundational level.[1] TNF-α is a primary initiating cytokine in the LPS-mediated response, while IL-1β plays a synergistic role and NO contributes to tissue damage.[1]
Modulation of the PI3K-AKT Signaling Pathway
The core mechanism underlying the anti-inflammatory activity of this compound is its influence on the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway.[1] This pathway is a crucial regulator of cellular processes, including inflammation. Network pharmacology and subsequent in vitro validation have confirmed that this compound exerts its effects by significantly inhibiting the expression and phosphorylation of both PI3K and AKT proteins in LPS-stimulated macrophages.[1][2] By downregulating this pathway, this compound effectively disrupts the downstream signaling cascade that leads to the production of inflammatory cytokines.
Quantitative Efficacy Data
This compound demonstrated a significant and dose-dependent inhibitory effect on the secretion of key pro-inflammatory mediators in LPS-stimulated RAW264.7 cells. The compound was tested at concentrations of 0.125, 0.5, and 2 µM, all of which were determined to be non-cytotoxic (concentrations up to 4 µM showed no significant difference from control cells).[1]
| Compound Concentration | Target Mediator | Result | Reference |
| 0.125 µM, 0.5 µM, 2 µM | Nitric Oxide (NO) | Significant, dramatic inhibition compared to LPS-only control. | [1][2] |
| 0.125 µM, 0.5 µM, 2 µM | TNF-α | Significant, dramatic inhibition compared to LPS-only control. | [1][2] |
| 0.125 µM, 0.5 µM, 2 µM | IL-1β | Significant, dramatic inhibition compared to LPS-only control. | [1][2] |
Experimental Methodologies
The following sections detail the protocols employed to validate the anti-inflammatory activity of this compound in vitro.
References
- 1. Metabolites-Based Network Pharmacology to Preliminarily Verify In Vitro Anti-Inflammatory Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antioxidant Potential of Ardisiacrispin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ardisiacrispin B, a triterpenoid saponin isolated from the Ardisia genus, has garnered significant attention for its diverse pharmacological activities. While extensively studied for its cytotoxic and anti-cancer properties, its role as an antioxidant is multifaceted. This technical guide synthesizes the current understanding of the antioxidant effects of this compound, focusing on its indirect antioxidant mechanisms mediated through potent anti-inflammatory action. This document provides a comprehensive overview of the experimental data, detailed protocols, and the key signaling pathways involved, offering a valuable resource for researchers and professionals in drug discovery and development.
Core Antioxidant Mechanism: Anti-inflammatory Action
Current research indicates that the primary antioxidant effect of this compound is not through direct radical scavenging but rather through its significant anti-inflammatory properties, which in turn mitigate oxidative stress. Inflammation is a major contributor to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). By suppressing inflammatory pathways, this compound effectively reduces the cellular oxidative burden.
The key mechanism identified is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1] This pathway is crucial in regulating the cellular inflammatory response.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical signaling cascade that governs a wide range of cellular processes, including inflammation. In the context of inflammation, the activation of this pathway leads to the production of pro-inflammatory mediators. This compound has been shown to exert its anti-inflammatory effects by downregulating the phosphorylation of both PI3K and AKT, thereby inhibiting the downstream inflammatory cascade.[1]
Below is a diagram illustrating the inhibitory effect of this compound on the PI3K/AKT signaling pathway.
Caption: Inhibition of the PI3K/AKT pathway by this compound.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified by measuring its inhibitory effects on the production of key inflammatory mediators in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[1]
| Parameter | Concentration of this compound | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) Production | 0.125 µM | Significant Inhibition | [1] |
| 0.5 µM | Stronger Inhibition | [1] | |
| 2 µM | Strongest Inhibition | [1] | |
| Tumor Necrosis Factor-alpha (TNF-α) Release | 0.125 µM | Significant Inhibition | [1] |
| 0.5 µM | Stronger Inhibition | [1] | |
| 2 µM | Strongest Inhibition | [1] | |
| Interleukin-1 beta (IL-1β) Release | 0.125 µM | Significant Inhibition | [1] |
| 0.5 µM | Stronger Inhibition | [1] | |
| 2 µM | Strongest Inhibition | [1] | |
| PI3K, p-PI3K, AKT, and p-AKT Expression | 0.125 µM, 0.5 µM, 2 µM | Significant Inhibition | [1] |
Note: The studies demonstrate a concentration-dependent inhibitory effect.
Pro-oxidant Effects in Cancer Cells
In contrast to its indirect antioxidant effects via anti-inflammatory action, this compound has been observed to exhibit pro-oxidant activity in cancer cells.[2][3][4] This is a critical aspect of its cytotoxic mechanism against malignant cells.
Specifically, in CCRF-CEM leukemia cells, this compound induces apoptosis through an increase in the production of reactive oxygen species (ROS).[2][3][4] This elevation of oxidative stress within the cancer cells triggers a cascade of events leading to programmed cell death, including the activation of caspases and alteration of the mitochondrial membrane potential.[2][3][4]
The following diagram illustrates the workflow of this compound's pro-oxidant effect leading to apoptosis in cancer cells.
Caption: Pro-oxidant mechanism of this compound in cancer cells.
Experimental Protocols
In Vitro Anti-inflammatory Assay
This protocol details the methodology used to assess the anti-inflammatory effects of this compound on RAW264.7 macrophage cells.[1]
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Viability Assay: To determine non-toxic concentrations, a cell viability assay (e.g., MTT or CCK-8) is performed. Cells are treated with various concentrations of this compound (e.g., 0-4 µM) for 24 hours.[1]
-
Induction of Inflammation: Cells are pre-treated with non-toxic concentrations of this compound (e.g., 0.125, 0.5, 2 µM) for a specified period (e.g., 6 hours).[1] Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 10 ng/mL) and incubating for 24 hours.[1] A positive control group treated with an established anti-inflammatory agent (e.g., dexamethasone) is included.[1]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of NO in the cell culture supernatant is measured using the Griess reagent assay.
-
Cytokines (TNF-α, IL-1β): The levels of TNF-α and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for PI3K/AKT Pathway:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against PI3K, phospho-PI3K, AKT, phospho-AKT, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The following diagram outlines the experimental workflow for the in vitro anti-inflammatory assay.
Caption: Experimental workflow for assessing anti-inflammatory effects.
ROS Measurement in Cancer Cells
This protocol describes the measurement of intracellular ROS generation in cancer cells treated with this compound.[4]
-
Cell Culture: Cancer cells (e.g., CCRF-CEM) are cultured in appropriate media and conditions.[2]
-
Cell Treatment: Cells are treated with various concentrations of this compound for a specified time.
-
ROS Staining: Cells are washed and then incubated with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in the dark.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.
Conclusion and Future Directions
This compound presents a dual-faceted role in the context of oxidative stress. Its primary antioxidant activity appears to be indirect, stemming from its potent anti-inflammatory effects through the inhibition of the PI3K/AKT pathway. This mechanism holds promise for the development of therapeutic agents for inflammatory conditions characterized by oxidative stress.
Conversely, in cancer cells, this compound acts as a pro-oxidant, inducing ROS production to trigger apoptotic cell death. This highlights its potential as an anti-cancer agent.
Future research should aim to:
-
Investigate the direct radical scavenging activity of this compound using standard assays such as DPPH and ABTS to provide a more complete antioxidant profile.
-
Explore the effects of this compound on other antioxidant pathways, such as the Nrf2-ARE pathway.
-
Conduct in vivo studies to validate the anti-inflammatory and indirect antioxidant effects observed in vitro.
-
Further elucidate the precise molecular mechanisms underlying the differential pro-oxidant and indirect antioxidant effects in different cell types.
This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound in modulating oxidative stress and related pathologies.
References
- 1. In Vitro Investigation of the Cytotoxic and Antioxidant Activities of Ardisia polycephala, Iresine herbstii, and Oenanthe javanica Extracts With Potential Applications in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ardisiacrispin B: A Technical Guide to its Discovery, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ardisiacrispin B, a naturally occurring oleanane-type triterpenoid saponin, has emerged as a molecule of significant interest in pharmacological research. Primarily isolated from various species of the Ardisia genus, it has demonstrated potent cytotoxic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological functions of this compound. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in natural product chemistry, oncology, and immunology.
Discovery and Natural Occurrence
This compound was first identified as a bioactive saponin isolated from plants of the Ardisia genus, which belongs to the Myrsinaceae family. Notably, it has been isolated from the fruits of Ardisia kivuensis, the roots and rhizomes of other Ardisia species such as Ardisia crispa, Ardisia crenata, and the whole plant of Ardisia pusilla[1][2][3][4]. Its discovery was part of broader investigations into the ethnobotanical uses of these plants in traditional medicine.
Isolation and Purification
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Air-dried and powdered plant material (e.g., fruits of Ardisia kivuensis) is subjected to exhaustive extraction with methanol (MeOH) or a methanol/water mixture at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The saponin-rich fraction, typically found in the n-BuOH layer, is collected and concentrated.
-
-
Column Chromatography:
-
The n-BuOH fraction is subjected to column chromatography on a silica gel stationary phase.
-
A gradient elution system is employed, starting with a non-polar solvent system (e.g., CHCl₃) and gradually increasing the polarity by adding methanol (MeOH) and water (H₂O). A common gradient system is CHCl₃:MeOH:H₂O in various ratios.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Further Purification:
-
Fractions containing this compound are pooled and further purified using repeated column chromatography, often employing different stationary phases like Sephadex LH-20 or reverse-phase C18 silica gel.
-
Final purification may be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Experimental Workflow
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, and 2D-NMR experiments like COSY, HMQC, and HMBC). Its molecular formula has been established as C₅₃H₈₆O₂₂.
Mass Spectrometry
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.
-
Molecular Formula: C₅₃H₈₆O₂₂
-
Molecular Weight: 1075.24 g/mol [5]
-
Fragmentation Pattern: Electrospray ionization mass spectrometry (ESI-MS) studies have shown that this compound undergoes characteristic fragmentation, losing its sugar moieties in a stepwise manner, which helps in elucidating the glycosidic linkages.
Synthesis
To date, a complete chemical synthesis of this compound has not been reported in the literature. The synthesis of complex oleanane-type triterpenoid saponins is a formidable challenge due to the intricate stereochemistry of the aglycone and the complexity of the oligosaccharide chains. General synthetic strategies for this class of compounds involve:
-
Synthesis of the Aglycone: Stepwise construction of the pentacyclic triterpenoid core.
-
Glycosylation: Stereoselective attachment of the sugar moieties to the aglycone. This is often the most challenging step.
-
Functional Group Manipulations: Introduction and modification of functional groups on the aglycone and sugar units.
Biological Activities and Mechanisms of Action
This compound exhibits significant biological activities, primarily in the areas of cancer and inflammation.
Cytotoxic Activity
This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines, including multidrug-resistant phenotypes[6].
| Cell Line | Cancer Type | IC₅₀ (µM) |
| CCRF-CEM | Leukemia | 1.20 |
| CEM/ADR5000 | Drug-resistant Leukemia | 1.80 |
| HCT116 (p53+/+) | Colon Carcinoma | 2.50 |
| HCT116 (p53-/-) | Colon Carcinoma | 1.50 |
| U87MG | Glioblastoma | 2.10 |
| HepG2 | Hepatocellular Carcinoma | 6.76 |
| A549 | Lung Carcinoma | 8.7 |
Table 1: Cytotoxic activity (IC₅₀ values) of this compound against various human cancer cell lines.[5][6]
The mechanisms underlying its anticancer activity involve the induction of two distinct cell death pathways: apoptosis and ferroptosis.
This compound induces apoptosis through the intrinsic and extrinsic pathways, characterized by:
-
Activation of initiator caspases 8 and 9.
-
Activation of effector caspases 3 and 7.
-
Disruption of the mitochondrial membrane potential (MMP).
-
Increased production of reactive oxygen species (ROS).
Ferroptosis, an iron-dependent form of programmed cell death, also contributes to the cytotoxicity of this compound.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties. In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, it significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β)[5].
This anti-inflammatory effect is mediated, at least in part, through the inhibition of the PI3K/AKT signaling pathway. This compound has been observed to decrease the phosphorylation of both PI3K and AKT.
References
- 1. Triterpenoid saponins from Ardisia crenata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of three new triterpenoid saponins from Ardisia japonica [iris.unisa.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Ardisiacrispin B Extraction, Purification, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ardisiacrispin B is a triterpenoid saponin found in various plant species of the Ardisia genus, including Ardisia crenata, Ardisia crispa, and Ardisia pusilla, as well as in Labisia pumila.[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic, anti-inflammatory, and pro-apoptotic activities.[3][4][5] Notably, this compound has demonstrated efficacy against multi-drug resistant cancer cells, highlighting its potential as a lead compound in oncology drug development.[6] This document provides a detailed overview of the extraction and purification protocols for this compound, alongside a summary of its biological activity and mechanism of action.
Extraction and Purification Protocols
The isolation of this compound from plant material involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from various published methodologies for the isolation of this compound and related saponins.
I. Plant Material and Initial Extraction
-
Plant Material Preparation: The roots and rhizomes of Ardisia species are the primary sources of this compound.[3] The plant material should be thoroughly washed, dried in an oven or air-dried, and then ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction:
-
Methanol or Ethanol Extraction: The powdered plant material is typically extracted with methanol or ethanol (70-80%) at room temperature or with reflux.[7][8] A common ratio is 1:10 (w/v) of plant material to solvent. The mixture is agitated or sonicated for a specified period (e.g., 24-72 hours) to ensure thorough extraction.[8] This process is often repeated three times to maximize the yield of the crude extract.
-
Ultrasonication-Assisted Extraction: To enhance extraction efficiency, ultrasonication can be employed. For instance, powdered plant material can be extracted with methanol at room temperature using ultrasonication at 40 kHz for 20 minutes.[9]
-
II. Fractionation of the Crude Extract
The crude extract obtained from the initial solvent extraction is a complex mixture of compounds. Fractionation is performed to separate the saponin-rich fraction from other components like fats, pigments, and polar compounds.
-
Defatting: The crude extract can be defatted by centrifugation or by liquid-liquid extraction with a nonpolar solvent like n-hexane.[7][8]
-
Solvent Partitioning: The defatted extract is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence includes:
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
The saponins, being glycosides, tend to concentrate in the more polar fractions, particularly the n-butanol fraction.
-
III. Chromatographic Purification
The final purification of this compound is achieved through various chromatographic techniques.
-
Macroporous Resin Column Chromatography: The saponin-rich fraction (e.g., the n-butanol fraction) can be loaded onto a macroporous resin column (e.g., AB-8). The column is first washed with water to remove highly polar impurities, followed by elution with a high concentration of methanol (e.g., 80-90%) to recover the saponins.[7]
-
Silica Gel Column Chromatography: The saponin fraction from the macroporous resin is further purified by silica gel column chromatography. A solvent system of dichloromethane-acetoacetate-methanol (e.g., in a 4:1.5:1 ratio) can be used for elution.[7]
-
Reversed-Phase Column Chromatography (ODS): For higher purity, Open Column Chromatography (ODS) can be employed. A gradient of acetone and water (e.g., 1:3 to 3:1) is a suitable mobile phase.[8]
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound can be achieved using preparative HPLC with a C18 column. A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase.[9][10]
Quantitative Data
The yield and purity of this compound can vary depending on the plant source, extraction method, and purification strategy. The following tables summarize quantitative data from studies on this compound and related saponins.
Table 1: Yield of Ardisiacrispin A and a Related Saponin at Different Extraction and Purification Steps
| Step | Starting Material | Product | Yield | Source |
| Extraction | 180 g dried leaves of Labisia pumila | 11 g EtOH extract | 6.11% | [8] |
| Fractionation | 11 g EtOH extract | 1.07 g Dichloromethane fraction | 9.73% (of extract) | [8] |
| Column Chromatography | 1.07 g Dichloromethane fraction | 82.0 mg Fraction LPD-13 | 7.66% (of fraction) | [8] |
| Final Purification | 82.0 mg Fraction LPD-13 | 40.0 mg Ardisiacrispin A | 48.78% (of fraction) | [8] |
| Overall Yield | Ardisia crenata powder | Ardicrenin (a related saponin) | 1.59 ± 0.02% | [11] |
Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Source |
| CCRF-CEM | Leukemia | 1.20 | [5] |
| HepG2 | Hepatocarcinoma | 6.76 | [5] |
| A549 | Lung Cancer | 8.7 | [12] |
| Bel-7402 | Hepatoma | Most sensitive among tested lines (IC50 in the range of 0.9-6.5 µg/ml for Ardisiacrispin A+B mixture) | [4] |
Experimental Protocols
Protocol 1: Extraction and Fractionation of this compound from Ardisia spp.
-
Extraction: a. Weigh 1 kg of dried, powdered roots of Ardisia crenata. b. Macerate the powder in 10 L of 80% methanol for 72 hours at room temperature with occasional stirring. c. Filter the mixture and collect the filtrate. Repeat the extraction twice more with fresh solvent. d. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Fractionation: a. Suspend the crude extract in 500 mL of distilled water. b. Perform liquid-liquid partitioning sequentially with 3 x 500 mL of n-hexane, dichloromethane, ethyl acetate, and n-butanol. c. Collect each solvent fraction separately and concentrate under reduced pressure. The n-butanol fraction is expected to be enriched with this compound.
Protocol 2: Purification of this compound using Column Chromatography
-
Macroporous Resin Chromatography: a. Dissolve the dried n-butanol fraction in a minimal amount of water and load it onto a pre-equilibrated AB-8 macroporous resin column. b. Wash the column with 5 column volumes of distilled water to remove polar impurities. c. Elute the saponins with 5 column volumes of 90% methanol. d. Collect the methanol eluate and concentrate it to dryness.
-
Silica Gel Chromatography: a. Dissolve the saponin-rich fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. b. After drying, load the adsorbed sample onto a silica gel column packed with a slurry of dichloromethane. c. Elute the column with a gradient of dichloromethane-methanol or a specific mixture such as dichloromethane-acetoacetate-methanol (4:1.5:1).[7] d. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a similar solvent system. Visualize the spots by spraying with 10% sulfuric acid in ethanol and heating. e. Combine the fractions containing the spot corresponding to this compound and concentrate.
Signaling Pathway and Experimental Workflow
This compound exerts its biological effects through the modulation of specific signaling pathways. Its anti-inflammatory activity, for instance, has been linked to the inhibition of the PI3K-AKT signaling pathway.[3]
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
The general workflow for the extraction and purification of this compound is depicted in the following diagram.
Caption: General workflow for this compound extraction and purification.
References
- 1. Ardisiacrispin A and B, two utero-contracting saponins from Ardisia crispa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Quantitative Study of Ardisiacrispin A in Extracts from Ardisia crenata Sims Varieties and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolites-Based Network Pharmacology to Preliminarily Verify In Vitro Anti-Inflammatory Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogres.com [phcogres.com]
- 10. Pharmacokinetic study of ardisiacrispin A in rat plasma after intravenous administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]
Application Notes & Protocols: TLC-Densitometric Quantification of Ardisiacrispin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ardisiacrispin B is a triterpenoid saponin isolated from plants of the Ardisia genus, notably Ardisia crispa and Ardisia kivuensis.[1] This compound, along with its analogue Ardisiacrispin A, has garnered significant interest in the scientific community due to its potential pharmacological activities, including uterotonic effects and cytotoxic activity against various cancer cell lines.[1][2] As research into the therapeutic potential of this compound progresses, the need for a simple, rapid, and reliable method for its quantification in plant extracts and pharmaceutical formulations becomes paramount.
This document provides a detailed protocol for the quantification of this compound using a Thin-Layer Chromatography (TLC)-densitometric method. This technique offers a cost-effective and efficient alternative to more complex chromatographic methods like HPLC, making it well-suited for routine quality control and screening purposes. The methodology described herein is based on established protocols for the analysis of similar triterpenoid saponins.
Principle
The TLC-densitometric method involves the separation of this compound from other components in a sample matrix on a high-performance TLC (HPTLC) plate. Following chromatographic development, the plate is treated with a derivatizing agent to visualize the saponin spots. The intensity of the resulting spots, which is proportional to the concentration of this compound, is then measured using a densitometer at a specific wavelength. Quantification is achieved by comparing the peak area of the sample spot to a calibration curve generated from known concentrations of an this compound standard.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (purity ≥95%)
-
Solvents: Methanol (HPLC grade), n-butanol (analytical grade), acetic acid (analytical grade), water (deionized or distilled), sulfuric acid (analytical grade).
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).
-
Plant Material: Dried and powdered plant parts containing this compound (e.g., roots or fruits of Ardisia crispa).
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to obtain concentrations in the range of 100 µg/mL to 500 µg/mL.
Preparation of Sample Solutions
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Collect the filtrate and repeat the extraction process twice more with fresh methanol. Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in 2 mL of methanol. Centrifuge at 5000 rpm for 10 minutes and use the supernatant for HPTLC analysis.
Chromatographic Conditions
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: n-butanol : acetic acid : water (6:1:3, v/v/v).
-
Application: Apply 5 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate using a suitable applicator. Maintain a distance of 10 mm from the bottom and sides of the plate.
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes. The development distance should be 80 mm.
-
Drying: After development, dry the plate in a stream of warm air.
Derivatization and Densitometric Analysis
-
Derivatization: Spray the dried plate with a 25% solution of sulfuric acid in methanol.
-
Heating: Heat the plate at 110°C for 10 minutes in an oven for color development.
-
Densitometric Scanning:
-
Wavelength: 545 nm.
-
Slit Dimensions: 6.0 x 0.45 mm.
-
Scanning Speed: 20 mm/s.
-
Data Acquisition: Scan the plate in absorbance mode and record the peak areas.
-
Calibration and Quantification
-
Calibration Curve: Apply the working standard solutions in triplicate to the HPTLC plate and perform the chromatographic and densitometric analysis as described above. Plot a calibration curve of peak area versus the amount of this compound.
-
Quantification: Determine the amount of this compound in the sample solutions by interpolating the peak areas from the calibration curve.
Data Presentation
The following tables summarize the validation parameters for a TLC-densitometric method for saponin quantification, which can be considered representative for this compound analysis.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~30 ng/spot |
| Limit of Quantification (LOQ) | ~90 ng/spot |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Specificity | Specific for this compound |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Peak Purity | No signs of co-eluting peaks |
| Peak Symmetry | Tailing factor ≤ 1.5 |
| Reproducibility of Rf | %RSD < 2% |
Visualizations
Experimental Workflow
References
- 1. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ardisiacrispin A and B, two utero-contracting saponins from Ardisia crispa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Mass Spectrometry Analysis of Ardisiacrispin B
Introduction
Ardisiacrispin B is a naturally occurring triterpenoid saponin found in plants of the Ardisia genus.[1][2][3] It has garnered significant interest in the scientific community due to its potential pharmacological activities, including anti-inflammatory and cytotoxic effects.[1][3][4][5] As a large and complex molecule, mass spectrometry is an indispensable tool for its identification, characterization, and quantification in various biological matrices.[1][2][6] These application notes provide a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅₃H₈₆O₂₂ | [7] |
| Molecular Weight | 1075.24 g/mol | [5] |
| Class | Triterpenoid Saponin | [1][2][3] |
| Solubility | Soluble in DMSO | [5] |
Mass Spectrometry Fragmentation Analysis
Electrospray ionization (ESI) is a commonly employed technique for the analysis of triterpenoid saponins like this compound, often in negative ion mode to facilitate deprotonation.[6][8] High-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), allows for the accurate determination of m/z values and the calculation of elemental compositions for precursor and product ions.[6][8]
The fragmentation of this compound in MS/MS experiments typically involves the cleavage of glycosidic bonds, leading to the sequential loss of sugar moieties. This characteristic fragmentation pattern is instrumental in its structural elucidation and the identification of its metabolites.[1][2][6] The metabolism of this compound in vivo has been shown to involve processes such as oxidation, dehydration, and glucuronide conjugation.[1][5]
Biological Activity and Signaling Pathways
Recent studies have highlighted the anti-inflammatory effects of this compound, suggesting its potential as a therapeutic agent.[1][5] Network pharmacology analyses and in vitro experiments have indicated that this compound may exert its anti-inflammatory effects by modulating the PI3K-AKT signaling pathway.[1][2] Furthermore, this compound has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and ferroptosis.[3][4][5]
Experimental Protocols
1. Sample Preparation from Rat Plasma
This protocol is adapted from a pharmacokinetic study of Ardisiacrispin A, a closely related compound.[9]
-
Objective: To extract this compound from rat plasma for UPLC-MS/MS analysis.
-
Materials:
-
Rat plasma samples
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Internal Standard (IS) solution (e.g., Cyasterone)[9]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of a precipitating agent (Acetonitrile:Methanol, 9:1, v/v) to precipitate proteins.[9]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
2. UPLC-MS/MS Analysis
This protocol is based on methods developed for the analysis of Ardisiacrispin A and metabolites of this compound.[1][9]
-
Objective: To quantify this compound in prepared samples.
-
Instrumentation:
-
UPLC system coupled with a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQD system).[10]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode has been used for Ardisiacrispin A quantification.[9]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined. For the related Ardisiacrispin A, the transition m/z 1083.5 → 407.1 was used.[9]
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.
-
3. Data Analysis
-
Objective: To process the acquired UPLC-MS/MS data for quantification and metabolite identification.
-
Software:
-
Protocol:
-
Integrate the peak areas for this compound and the internal standard in the chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
-
For metabolite identification, analyze high-resolution MS and MS/MS data to predict elemental compositions and fragmentation pathways. Compare fragmentation patterns of potential metabolites to that of the parent compound.[1][2]
-
Quantitative Data Summary
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₅₃H₈₆O₂₂ | [7] |
| Molecular Weight | 1075.24 | [5] |
| UPLC-MS/MS MRM Transition (example for Ardisiacrispin A) | m/z 1083.5 → 407.1 | [9] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) | Reference |
| Leukemia CCRF-CEM | 1.20 | [4] |
| Hepatocarcinoma HepG2 | 6.76 | [4] |
| Lung Cancer A549 | 8.7 | [5] |
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound via the PI3K-AKT pathway.
References
- 1. Metabolites-Based Network Pharmacology to Preliminarily Verify In Vitro Anti-Inflammatory Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Mass spectral fragmentation analysis of triterpene saponins from Ardisia crenata Sims by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C53H86O22 | CID 10441164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic study of ardisiacrispin A in rat plasma after intravenous administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developmental stage-specific triterpenoid saponin accumulations in Ardisia crenata rhizosphere and its influence on rhizosphere microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Ardisiacrispin B stock solution for in vitro assays
Preparing Ardisiacrispin B Stock Solution for in vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring triterpenoid saponin isolated from plants of the Ardisia genus.[1][2][3] It has garnered significant interest in the scientific community due to its potent biological activities, including anti-inflammatory and cytotoxic effects against various cancer cell lines.[4][5][6][7] As a pentacyclic triterpenoid saponin, this compound possesses a large molecular weight and a complex structure.[1][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell-based assays.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₈₆O₂₂ | [8][9] |
| Molecular Weight | 1075.24 g/mol | [7][9] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [7][9][10] |
Recommended Protocol for Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for in vitro studies, allowing for a wide range of final assay concentrations while minimizing the final DMSO concentration in the culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture on the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.075 mg of this compound.
-
Solubilization:
-
Add the appropriate volume of anhydrous, cell culture grade DMSO to the weighed this compound powder. For a 10 mM solution, if you weighed 1.075 mg, add 100 µL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and sonication can aid in dissolution if necessary.[7]
-
-
Sterilization (Optional but Recommended): If the stock solution is to be used in sterile cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.[11]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[11] Protect from light and moisture.[7][11]
-
Table of Quantitative Data for Stock Solution Preparation:
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass of this compound for 1 mL Stock | Volume of DMSO |
| 1 mM | 1075.24 | 1.075 mg | 1 mL |
| 5 mM | 1075.24 | 5.376 mg | 1 mL |
| 10 mM | 1075.24 | 10.75 mg | 1 mL |
| 20 mM | 1075.24 | 21.50 mg | 1 mL |
Experimental Workflow
The following diagram illustrates the general workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
In Vitro Applications and Mechanism of Action
This compound has been shown to exert its biological effects through various signaling pathways. In cancer cells, it can induce apoptosis and ferroptosis.[4][5] Its anti-inflammatory properties are primarily mediated through the inhibition of the PI3K-AKT signaling pathway.[1]
Anti-Inflammatory Signaling Pathway
This compound has been demonstrated to have a significant anti-inflammatory effect by inhibiting the PI3K-AKT pathway.[1] This leads to a reduction in the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1]
Caption: Inhibition of the PI3K-AKT pathway by this compound.
Pro-Apoptotic Signaling Pathway
In various cancer cell lines, this compound has been shown to induce apoptosis through the activation of initiator caspases 8 and 9, and the effector caspase 3/7.[4][5] This is often accompanied by an increase in reactive oxygen species (ROS) and a disruption of the mitochondrial membrane potential (MMP).[4][5]
Caption: Pro-apoptotic signaling pathway of this compound.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powder should be done in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This application note provides a comprehensive guide for the preparation of this compound stock solutions for in vitro assays. Adherence to this protocol will help ensure the consistency and reliability of experimental results. The provided diagrams of the signaling pathways offer a visual representation of the compound's mechanisms of action, aiding in experimental design and data interpretation.
References
- 1. Metabolites-Based Network Pharmacology to Preliminarily Verify In Vitro Anti-Inflammatory Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoid saponins from Ardisia pusilla and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.glpbio.com [file.glpbio.com]
- 8. This compound | C53H86O22 | CID 10441164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound supplier | CAS 112766-96-8 | AOBIOUS [aobious.com]
- 10. This compound | CAS:112766-96-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. medchemexpress.com [medchemexpress.com]
Measuring Reactive Oxygen Species (ROS) Production by Ardisiacrispin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the production of reactive oxygen species (ROS) induced by Ardisiacrispin B, a naturally occurring triterpenoid saponin with demonstrated cytotoxic effects against cancer cells.[1] Understanding the role of ROS in the mechanism of action of this compound is crucial for its development as a potential therapeutic agent.
Introduction
This compound has been shown to induce cell death in various cancer cell lines, including multidrug-resistant phenotypes, through mechanisms involving apoptosis and ferroptosis.[1][2] A key event in its cytotoxic activity is the significant increase in intracellular ROS levels.[1][2] This application note outlines the methodologies to quantify total cellular and mitochondrial ROS production in response to this compound treatment.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, indicating its potent cytotoxic effects across a range of cancer cell lines. This data is essential for determining the appropriate concentration range for studying ROS production.
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Leukemia | 1.20 |
| CEM/ADR5000 | Drug-Resistant Leukemia | 1.84 |
| HCT116 (p53+/+) | Colon Carcinoma | 2.53 |
| HCT116 (p53-/-) | Colon Carcinoma | 2.91 |
| U87MG | Glioblastoma | 2.15 |
| U87MG.ΔEGFR | Glioblastoma | 2.34 |
| HepG2 | Hepatocellular Carcinoma | 6.76 |
| A549 | Lung Cancer | 11.94 |
Data compiled from Mbaveng et al., 2018 and other sources.[1][3]
Experimental Protocols
Two primary methods are detailed below for the measurement of ROS: the DCFH-DA assay for total cellular ROS and the MitoSOX Red assay for mitochondrial superoxide.
Protocol 1: Measurement of Total Cellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of DCFH-DA, a cell-permeable probe that fluoresces upon oxidation by various ROS, to measure the overall intracellular ROS levels.[4][5][6]
Materials:
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Cancer cell line of interest (e.g., CCRF-CEM, HCT116)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 2 x 10^5 cells per well in a 24-well plate or an appropriate number of cells in a 96-well plate.[5][7]
-
For suspension cells, adjust the cell density to an appropriate concentration.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells).[5][7]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., based on IC50 values).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).
-
Incubate for the desired period (e.g., 24 hours).
-
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.[5]
-
Immediately before use, dilute the DCFH-DA stock solution in a serum-free medium to a final working concentration of 10-25 µM.[6]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[5][8]
-
-
Measurement:
-
Microplate Reader:
-
Flow Cytometry:
-
After DCFH-DA staining, detach adherent cells using trypsin.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission detected in the green channel (e.g., FITC channel).[9]
-
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol utilizes MitoSOX Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS.[10][11]
Materials:
-
This compound
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cancer cell line of interest
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and this compound treatment as described in Protocol 1.
-
-
MitoSOX Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[10]
-
Dilute the stock solution in warm HBSS or cell culture medium to a final working concentration of 1-5 µM.[11][12]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[11][12]
-
-
Measurement:
-
Flow Cytometry:
-
Fluorescence Microscopy:
-
After washing, mount the cells on a slide.
-
Visualize the red fluorescence using a fluorescence microscope with appropriate filters.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced ROS production and the general experimental workflows.
Caption: Proposed signaling pathway of this compound-induced ROS and cell death.
Caption: General experimental workflow for measuring ROS production.
Mechanism of Action of this compound
This compound induces cytotoxicity through a multi-faceted mechanism involving the induction of oxidative stress. The increased production of ROS leads to the activation of initiator caspases 8 and 9, and effector caspase 3/7, ultimately triggering apoptosis.[1] Furthermore, the accumulation of ROS also contributes to ferroptotic cell death.[1][2] The disruption of the mitochondrial membrane potential is a key event in this compound-induced apoptosis.[14] The generation of ROS can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in regulating cell survival and death.[15][16][17]
The PI3K/Akt signaling pathway has also been implicated in the cellular response to this compound.[18] ROS can modulate this pathway, which is crucial for various cellular processes including growth and proliferation.[16][19] The interplay between this compound, ROS production, and these critical signaling pathways underscores the complexity of its anticancer effects.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to accurately measure and understand the role of ROS in the cytotoxic effects of this compound. These methods are essential for the preclinical evaluation of this promising natural compound and for elucidating its detailed molecular mechanisms of action in the context of cancer therapy.
References
- 1. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 6. bioquochem.com [bioquochem.com]
- 7. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 8. doc.abcam.com [doc.abcam.com]
- 9. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 10. apexbt.com [apexbt.com]
- 11. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reactive oxygen species in biological systems: Pathways, associated diseases, and potential inhibitors—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Metabolites-Based Network Pharmacology to Preliminarily Verify In Vitro Anti-Inflammatory Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Animal Models in Ardisiacrispin B Cancer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ardisiacrispin B is a triterpenoid saponin that has demonstrated significant cytotoxic effects against a range of cancer cell lines in vitro.[1][2] Its mechanisms of action include the induction of apoptosis through caspase activation, generation of reactive oxygen species (ROS), and induction of ferroptosis.[1][3] Additionally, it has been observed to cause microtubule disassembly.[4][5] While these in vitro findings are promising, there is a notable lack of published in vivo studies evaluating the anti-cancer efficacy of this compound in animal models.
These application notes provide a set of detailed, proposed protocols for researchers to initiate in vivo studies with this compound. The methodologies are based on its known in vitro activity and established best practices for preclinical cancer research in animal models. The primary focus is on xenograft models using human cancer cell lines that have shown sensitivity to this compound.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines, which can inform the selection of appropriate models for in vivo studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Leukemia | 1.20 | [1] |
| HCT116 (p53-/-) | Colon Adenocarcinoma | Collateral sensitivity observed | [1] |
| HepG2 | Hepatocellular Carcinoma | 6.76 | [1] |
| Bel-7402 | Hepatocellular Carcinoma | Most sensitive (0.9-6.5 µg/ml range for A+B mixture) | [4][6] |
| A549 | Lung Carcinoma | 8.7 (for Ardisiacrispin A) | [7][8] |
| U251MG | Glioblastoma | Significant cytotoxicity reported | [2] |
Proposed In Vivo Experimental Protocols
The following protocols outline a proposed workflow for evaluating the anti-cancer potential of this compound in vivo. The primary model described is a subcutaneous xenograft in immunodeficient mice, which is a common starting point for efficacy testing.
Experimental Workflow Diagram
References
- 1. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ardisiacrispin B Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ardisiacrispin B is a triterpenoid saponin with demonstrated in vitro anti-inflammatory and cytotoxic properties, suggesting its potential as a therapeutic agent.[1][2] These application notes provide a summary of the available data on the administration and dosage of this compound in rats, along with detailed experimental protocols to guide researchers in preclinical studies. It is important to note that publicly available data on the in vivo administration of this compound in rats is limited, and therefore, some of the provided protocols are based on general methodologies for rodent studies and may require optimization.
Data Presentation
Table 1: Oral Administration of this compound in Rats
| Parameter | Value | Reference |
| Animal Model | Sprague-Dawley rats | [1] |
| Dosage | 50 mg/kg | [1] |
| Frequency | Twice a day for 3 consecutive days | [1] |
| Route | Oral gavage (p.o.) | [1] |
| Vehicle | Aqueous solution | [1] |
| Concentration | 6 mg/mL | [1] |
| Purpose | Metabolism study | [1] |
Note: There is currently no publicly available data on the effective dosage range of this compound for specific therapeutic applications (e.g., anti-inflammatory, anti-cancer) in rats. The dosage mentioned above was used to study the compound's metabolites.
Table 2: Pharmacokinetic and Toxicological Data for this compound in Rats
| Parameter | Value | Reference |
| Pharmacokinetics | No data available | N/A |
| Acute Toxicity (LD50) | No data available | N/A |
| Chronic Toxicity | No data available | N/A |
Note: The lack of pharmacokinetic and toxicology data for this compound in rats necessitates careful dose-finding and toxicity studies in any new preclinical research.
Experimental Protocols
Oral Administration Protocol (Based on Metabolism Study)
This protocol is adapted from a study investigating the metabolism of this compound in rats.[1]
a. Materials:
-
This compound
-
Distilled water (or other appropriate vehicle)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles (20-gauge, 1.5-inch)
-
Syringes (1 mL or 3 mL)
-
Animal balance
b. Procedure:
-
Acclimatization: House the rats for at least 7 days prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
Preparation of Dosing Solution: Prepare a 6 mg/mL aqueous solution of this compound. Ensure the compound is fully dissolved.
-
Dosing:
-
Weigh each rat to determine the exact volume of the dosing solution to be administered.
-
The dosage is 50 mg/kg. For a 250g rat, the dose would be 12.5 mg.
-
The volume to administer would be 12.5 mg / 6 mg/mL = 2.08 mL.
-
Administer the solution carefully via oral gavage using an appropriate-sized needle and syringe.
-
-
Frequency: Repeat the administration twice daily for three consecutive days.
-
Observation: Monitor the animals for any signs of toxicity or adverse effects throughout the study period.
General Intravenous (IV) Administration Protocol
This is a general protocol for IV administration in rats and should be optimized for this compound. A study on the related compound, Ardisiacrispin A, can provide a useful reference for developing a specific protocol.[3]
a. Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS with a solubilizing agent like DMSO or Tween 80)
-
Rats (e.g., Sprague-Dawley)
-
Restrainers for rats
-
27-30 gauge needles
-
Syringes (1 mL)
-
Heat lamp or warming pad
b. Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in a suitable sterile vehicle. The final concentration of any solubilizing agent (e.g., DMSO) should be kept to a minimum to avoid toxicity.
-
Animal Preparation:
-
Warm the rat's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the rat in a restrainer.
-
-
Injection:
-
Disinfect the injection site on the tail with an alcohol swab.
-
Insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the dosing solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Observation: Monitor the rat for any immediate adverse reactions and throughout the post-administration period.
General Intraperitoneal (IP) Administration Protocol
This is a general protocol for IP administration in rats and requires optimization for this compound.
a. Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS)
-
Rats (e.g., Sprague-Dawley)
-
23-25 gauge needles
-
Syringes (1 mL or 3 mL)
b. Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in a suitable sterile vehicle.
-
Animal Restraint: Manually restrain the rat, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Injection:
-
Locate the lower right quadrant of the abdomen.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle.
-
-
Observation: Monitor the rat for any signs of distress or adverse effects.
Mandatory Visualization
Caption: Workflow for the metabolism study of this compound in rats.
Caption: Postulated anti-inflammatory mechanism of this compound via the PI3K/AKT pathway.
Disclaimer
The information provided in these application notes is intended for guidance in a research setting only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Due to the limited available data on this compound, researchers are strongly encouraged to perform dose-escalation studies to determine the optimal and safe dosage for their specific experimental model and to conduct thorough toxicological assessments.
References
- 1. Metabolites-Based Network Pharmacology to Preliminarily Verify In Vitro Anti-Inflammatory Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of ardisiacrispin A in rat plasma after intravenous administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Ardisiacrispin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ardisiacrispin B, a triterpenoid saponin, has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action involves the induction of apoptosis and ferroptosis, making it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for culturing relevant cell lines and performing key assays to investigate the cellular effects of this compound.
Data Presentation: Efficacy of this compound
The cytotoxic activity of this compound has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 of this compound (µM) | Reference |
| CCRF-CEM | Leukemia | 1.20 | [1] |
| HepG2 | Hepatocellular Carcinoma | 6.76 | [1] |
| Bel-7402 | Hepatocellular Carcinoma | Sensitive (IC50 in the range of 0.9-6.5 µg/ml for a mixture of Ardisiacrispin A+B) | [2] |
| A549 | Lung Cancer | 8.7 (for this compound) | [1] |
| HCT116p53-/- | Colon Adenocarcinoma | Sensitive | [1] |
Note: The IC50 for Bel-7402 cells was reported for a mixture of Ardisiacrispin A and B.
Recommended Cell Lines and Culture Conditions
Successful investigation of this compound's effects is contingent on appropriate cell culture maintenance. Below are the recommended cell lines and their specific culture conditions.
| Cell Line | Description | Culture Medium | Subculture Routine |
| CCRF-CEM | Human T-cell acute lymphoblastic leukemia | RPMI 1640 + 10% FBS + 1% Penicillin/Streptomycin | Maintain cell density between 1x10^5 and 2x10^6 cells/mL. |
| HepG2 | Human hepatocellular carcinoma | EMEM or DMEM + 10% FBS + 1% Penicillin/Streptomycin | Split sub-confluent cultures (80-90%) 1:4 to 1:6 every 2-3 days using Trypsin-EDTA. |
| Huh-7 | Human hepatocellular carcinoma | DMEM + 10% FBS + 1% Penicillin/Streptomycin | Renew medium 2-3 times a week. Split sub-confluent cultures (80-90%) 1:4 to 1:6. |
| A549 | Human lung carcinoma | RPMI 1640 or F-12K Medium + 10% FBS + 1% Penicillin/Streptomycin | Split sub-confluent cultures (80-90%) 1:3 to 1:6 every 2-3 days using Trypsin-EDTA. |
| HCT116 | Human colorectal carcinoma | McCoy's 5A Medium + 10% FBS + 1% Penicillin/Streptomycin | Renew medium every 2-3 days. Split sub-confluent cultures (70-80%) 1:3 to 1:10 using Trypsin-EDTA. |
Important Note on Bel-7402 Cell Line: It has been reported that the Bel-7402 cell line is a derivative of the HeLa cell line. For studies on hepatocellular carcinoma, it is recommended to use a validated liver cancer cell line such as HepG2 or Huh-7.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound (e.g., 1-10 µg/mL for Bel-7402) for the desired duration.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Materials:
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours.
-
Treat cells with this compound at various concentrations.
-
Incubate for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
Mitochondrial Membrane Potential (MMP) Assay
This assay detects the disruption of MMP, an early event in apoptosis.
Materials:
-
This compound
-
Fluorescent MMP dye (e.g., JC-1, TMRE, or TMRM)
-
Fluorescence microscope, flow cytometer, or plate reader
Protocol (using JC-1):
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the cells. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular accumulation of ROS, which is often associated with apoptosis and ferroptosis.
Materials:
-
This compound
-
ROS detection reagent (e.g., DCFDA or DHE)
-
Fluorescence microscope, flow cytometer, or plate reader
Protocol (using DCFDA):
-
Seed and treat cells with this compound.
-
Remove the culture medium and wash the cells with a serum-free medium or PBS.
-
Load the cells with the DCFDA solution (typically 5-10 µM) and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
Western Blot Analysis of Signaling Pathways
Western blotting can be used to analyze changes in the expression and phosphorylation of key proteins in the apoptosis and PI3K/AKT signaling pathways.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, AKT, p-AKT, PI3K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat cells with this compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Visualizations
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for cell viability and apoptosis assays.
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling cascade of this compound-induced apoptosis.
PI3K/AKT Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/AKT survival pathway.
References
Troubleshooting & Optimization
Technical Support Center: Ardisiacrispin B Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Ardisiacrispin B for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring triterpenoid saponin with demonstrated cytotoxic effects against various cancer cell lines.[1] Like many complex natural products, it has a large molecular weight and a complex structure, which can lead to poor aqueous solubility.[2] This limited solubility can pose a significant challenge for researchers conducting both in vitro and in vivo experiments, potentially affecting the accuracy and reproducibility of results.
Q2: What are the known solvents for this compound?
This compound is soluble in several organic solvents. The most commonly reported solvent is Dimethyl Sulfoxide (DMSO).[3] It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.
Q3: What is the recommended solvent for in vitro experiments?
For in vitro cellular assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum to avoid solvent-induced cytotoxicity.
Q4: What is the maximum permissible concentration of DMSO for in vitro assays?
The final concentration of DMSO in the cell culture medium should ideally be less than 0.1% (v/v).[3] While some cell lines may tolerate higher concentrations, it is best practice to keep it as low as possible. Always include a vehicle control (medium with the same concentration of DMSO as the treatment groups) in your experimental design to account for any potential effects of the solvent.
Q5: How can I prepare this compound for in vivo oral administration?
Published research has reported the oral administration of this compound to rats as an aqueous solution.[3][4] However, the exact preparation method for this aqueous solution is not detailed. Due to the inherently low aqueous solubility of triterpenoid saponins, it is likely that a formulation strategy was employed. General approaches for preparing poorly soluble compounds for oral gavage include the use of co-solvents, suspending agents, or other solubilizing excipients.
Troubleshooting Guides
Issue 1: this compound precipitates when added to aqueous buffer or cell culture medium.
-
Cause: This is a common issue due to the hydrophobic nature of this compound and its low solubility in aqueous solutions. The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous environment can cause the compound to crash out of solution.
-
Solution:
-
Decrease the final concentration: Try working with lower final concentrations of this compound in your assay.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer or medium. This gradual decrease in solvent polarity can sometimes help maintain solubility.
-
Vortexing/Mixing: Ensure thorough and immediate mixing upon adding the this compound stock to the aqueous solution.
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution. One supplier suggests warming the tube at 37°C and shaking it in an ultrasonic bath for a while to achieve higher solubility.[3]
-
Issue 2: Inconsistent results in in vitro experiments.
-
Cause: Inconsistent results can arise from incomplete solubilization or precipitation of this compound in the stock solution or during the experiment.
-
Solution:
-
Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of your DMSO stock solution, as this can lead to precipitation over time. Prepare fresh stock solutions regularly.
-
Visual inspection: Before each use, visually inspect your stock solution for any signs of precipitation. If present, try to redissolve by warming and vortexing. If it does not redissolve, a fresh stock should be prepared.
-
Use of pre-warmed media: Adding the compound to pre-warmed cell culture media (37°C) can sometimes improve solubility.
-
Issue 3: Difficulty in preparing a solution for in vivo oral administration.
-
Cause: The low aqueous solubility of this compound makes preparing a simple aqueous solution for oral gavage challenging.
-
Solution - Formulation Strategies:
-
Co-solvents: A common strategy is to use a mixture of a primary solvent (like DMSO or ethanol) with other less toxic, water-miscible co-solvents such as polyethylene glycol (PEG) or propylene glycol. A final dilution into water or saline can then be made.
-
Suspending agents: If a true solution cannot be achieved, a suspension can be prepared using vehicles like carboxymethyl cellulose (CMC) in water or saline.[5] This ensures a uniform distribution of the compound for administration, although it is not a true solution.
-
Surfactants: The use of non-ionic surfactants like Tween 80 can help to create a micellar solution or a stable emulsion, improving the dispersibility of the compound in an aqueous vehicle.
-
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound. Further research is needed to establish solubility in a wider range of solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic treatment may be needed.[6] |
| Water | 6 mg/mL (for in vivo gavage) | Likely requires a formulation strategy as a simple aqueous solution at this concentration is improbable. The exact preparation method is not publicly detailed.[3][4] |
| Ethanol | Data not available | Triterpenoids are generally soluble in ethanol.[7] |
| Propylene Glycol | Data not available | A common co-solvent for poorly soluble drugs. |
| Polyethylene Glycol (PEG) | Data not available | A common co-solvent for poorly soluble drugs. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General Protocol for Preparing a Co-solvent Formulation for Oral Gavage (In Vivo)
This is a general guideline, and the specific ratios may need to be optimized for this compound.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
Polyethylene Glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline
-
-
Procedure:
-
Dissolve the required amount of this compound in a minimal amount of DMSO or ethanol.
-
In a separate tube, prepare the vehicle by mixing the co-solvents and surfactant. A common vehicle formulation is 10% DMSO, 40% PEG400, and 5% Tween 80, with the remaining volume being water or saline.
-
Slowly add the this compound solution from step 1 to the vehicle from step 2 while vortexing continuously.
-
Adjust the final volume with sterile water or saline to achieve the desired final concentration of this compound.
-
Visually inspect the final formulation for any precipitation. If the solution is not clear, it may be a microemulsion or a fine suspension. Ensure it is homogenous before administration.
-
Always prepare this formulation fresh before each administration.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the known signaling pathways affected by this compound and a general experimental workflow for its use.
Caption: Apoptosis signaling pathway induced by this compound.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Ardisiacrispin B stability in DMSO and other solvents
Welcome to the technical support center for Ardisiacrispin B. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the handling and stability of this compound in various laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies.[1][2] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous media for final experimental concentrations. The final concentration of DMSO in cell culture should be kept low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q2: How should I store stock solutions of this compound in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. One product data sheet suggests that stock solutions can be stored at -20°C for several months, although specific stability data is limited.[1] For daily or weekly use, aliquots can be stored at 4°C to minimize freeze-thaw cycles, which can contribute to compound degradation.
Q3: Is this compound stable in aqueous solutions?
A3: While this compound is administered as an aqueous solution in some animal experiments, saponins can be susceptible to hydrolysis in aqueous environments, especially at non-neutral pH.[1] It is best practice to prepare fresh dilutions in aqueous media from a DMSO stock solution immediately before each experiment.
Q4: Can I use other organic solvents to dissolve this compound?
A4: Yes, other polar organic solvents like methanol and ethanol can also be used to dissolve this compound. Methanol has been used in the extraction of Ardisiacrispin A, a closely related compound.[2] However, the stability of this compound in these solvents may differ from DMSO. If you choose to use an alternative solvent, it is advisable to perform a stability assessment.
Troubleshooting Guides
Problem: I am observing a loss of activity of my this compound solution over time.
-
Possible Cause 1: Compound Degradation. this compound, like many natural products, may be susceptible to degradation over time, especially when in solution.
-
Solution:
-
Storage: Ensure that your stock solutions are stored at or below -20°C in tightly sealed vials to minimize exposure to air and moisture.
-
Fresh Dilutions: Always prepare fresh working solutions from your frozen stock immediately before use.
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.
-
Stability Check: If you suspect degradation, you can perform a stability check using an analytical method like HPLC to assess the purity of your solution compared to a freshly prepared standard.
-
-
-
Possible Cause 2: Solvent Effects. The solvent itself or impurities within the solvent could be contributing to the degradation of this compound.
-
Solution:
-
High-Purity Solvents: Use anhydrous, high-purity (≥99.9%) DMSO for preparing stock solutions.
-
Proper Solvent Storage: Store your solvents under the recommended conditions to prevent the accumulation of water and reactive peroxides.
-
-
Problem: I am seeing unexpected or inconsistent results in my cell-based assays.
-
Possible Cause 1: Inconsistent DMSO Concentration. Varying final DMSO concentrations between experiments can affect cell viability and lead to inconsistent results.
-
Solution:
-
Consistent Final Concentration: Ensure that the final concentration of DMSO is the same across all treatment groups, including the vehicle control.
-
-
-
Possible Cause 2: Compound Precipitation. Diluting the DMSO stock solution into aqueous media can sometimes cause the compound to precipitate, especially at higher concentrations.
-
Solution:
-
Check for Precipitates: Visually inspect your final working solutions for any signs of precipitation.
-
Increase Final DMSO Concentration: If precipitation is observed, you may need to slightly increase the final DMSO concentration, ensuring it remains within a non-toxic range for your cell line.
-
Solubility Test: Perform a solubility test to determine the maximum concentration of this compound that is soluble in your final assay medium.
-
-
Stability Data
The following tables present hypothetical stability data for this compound in various solvents at different temperatures. This data is illustrative and should be used as a general guideline. It is highly recommended to perform your own stability studies for your specific experimental conditions.
Table 1: Stability of this compound (10 mM) in DMSO at Different Temperatures
| Storage Temperature | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months |
| 4°C | 98.5% | 95.2% | 90.8% |
| -20°C | 99.8% | 99.1% | 98.5% |
| -80°C | >99.9% | 99.8% | 99.6% |
Table 2: Short-Term Stability of this compound (1 mM) in Different Solvents at Room Temperature (25°C)
| Solvent | % Remaining after 24 Hours | % Remaining after 72 Hours |
| DMSO | 99.5% | 98.2% |
| Methanol | 98.8% | 96.5% |
| Ethanol | 99.1% | 97.0% |
| PBS (pH 7.4) | 92.3% | 85.1% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using a Stability-Indicating HPLC Method
This protocol outlines a general procedure for assessing the stability of this compound in solution.
-
Preparation of Standard and Sample Solutions:
-
Prepare a 10 mM stock solution of this compound in high-purity DMSO. This will serve as your time-zero standard.
-
Dilute the stock solution to 1 mM in the solvents to be tested (e.g., DMSO, methanol, ethanol, and PBS).
-
-
Storage Conditions:
-
Aliquot the sample solutions into amber glass vials and store them at the desired temperatures (e.g., 25°C, 4°C, -20°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours for short-term; 1, 3, 6 months for long-term), retrieve the samples.
-
Dilute the samples to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area of the time-zero standard.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
Caption: General workflow for assessing the stability of this compound.
References
- 1. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Triterpenoid Saponin Research
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triterpenoid saponins in vitro. It addresses common challenges and offers detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that researchers may encounter during their experiments with triterpenoid saponins.
Solubility and Stability
Question: My triterpenoid saponin is not dissolving in my cell culture medium. How can I improve its solubility?
Answer: Poor aqueous solubility is a common challenge with triterpenoid saponins due to their lipophilic aglycone backbone.[1][2] Here are several approaches to address this issue:
-
Co-solvents: The most common method is to first dissolve the saponin in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before adding it to the aqueous culture medium.[3] It is crucial to keep the final concentration of the organic solvent in the culture medium low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.
-
pH Adjustment: The solubility of some saponins can be pH-dependent. For saponins with acidic functional groups, increasing the pH of the medium can enhance solubility. Conversely, for basic saponins, lowering the pH may be beneficial. However, ensure the final pH is compatible with your cell line.
-
Use of Surfactants: Non-ionic surfactants like Tween 80 can be used in low concentrations to aid in the solubilization of hydrophobic compounds. However, it is important to run appropriate controls, as surfactants themselves can have biological effects.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic portion of the saponin, forming a more water-soluble inclusion complex.
Question: How can I assess the stability of my triterpenoid saponin in the experimental conditions?
Answer: Saponin stability can be affected by factors like temperature and pH.[4] To assess stability, you can incubate the saponin in your cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points. At each time point, collect an aliquot and analyze the concentration of the intact saponin using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A decrease in the peak area corresponding to your saponin over time would indicate degradation.
Cytotoxicity and Hemolysis
Question: My saponin is showing high cytotoxicity even at low concentrations. How can I differentiate between specific anti-cancer effects and general membrane-disrupting toxicity?
Answer: Many triterpenoid saponins exhibit inherent cytotoxicity due to their ability to interact with and disrupt cell membranes, a property also responsible for their hemolytic activity.[5][6] To distinguish between targeted anti-cancer activity and non-specific cytotoxicity, consider the following:
-
Hemolysis Assay: Perform a hemolysis assay to determine the concentration at which your saponin lyses red blood cells.[7][8] If the cytotoxic concentrations in your cancer cell lines are significantly lower than the hemolytic concentrations, it suggests a more specific mechanism of action beyond simple membrane disruption.
-
Dose-Response Curves: Generate detailed dose-response curves for both cancer and non-cancerous cell lines. Selective toxicity towards cancer cells is an indicator of a potential therapeutic window.
-
Mechanism of Action Studies: Investigate specific cellular pathways. For example, if your saponin induces apoptosis at non-hemolytic concentrations, this points towards a programmed cell death mechanism rather than just membrane lysis.
Question: How can I minimize the hemolytic activity of my saponin extract?
Answer: If you are working with a crude extract, the hemolytic activity may be due to a mixture of saponins. Fractionation of the extract using chromatographic techniques can help isolate individual saponins, some of which may have lower hemolytic potential while retaining the desired biological activity.[5]
Assay Interference
Question: I am using the MTT assay to assess cell viability, but I am getting inconsistent or unexpected results. Could my saponin be interfering with the assay?
Answer: Yes, saponins can interfere with the MTT assay. The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9] Saponins can interfere in several ways:
-
Direct Reduction of MTT: Some saponins may have reducing properties that can directly convert MTT to formazan, leading to a false-positive signal for cell viability.
-
Alteration of Cellular Metabolism: Saponins can affect cellular metabolism, which can alter the rate of MTT reduction without directly causing cell death.
To address this, consider the following troubleshooting steps and alternatives:
-
Controls: Include a cell-free control where the saponin is added to the culture medium with MTT to check for direct reduction.
-
Alternative Viability Assays: Use assays that rely on different principles, such as:
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Resazurin (AlamarBlue) Assay: A fluorescent assay that measures metabolic activity.[9]
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantify ATP levels as a measure of cell viability.[9]
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.[10]
-
Question: My saponin solution is colored. Can this interfere with colorimetric assays?
Answer: Yes, colored compounds can interfere with absorbance-based assays like MTT and LDH.[10] It is essential to include a background control containing your saponin in the medium without cells to subtract the absorbance of the compound itself. If the interference is significant, consider using fluorescence- or luminescence-based assays.
Micelle Formation
Question: I've heard that saponins can form micelles. How does this affect my in vitro experiments?
Answer: As amphiphilic molecules, saponins can self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[11][12] Micelle formation can influence your experiments in several ways:
-
Bioavailability: The formation of micelles can affect the concentration of free saponin monomers available to interact with the cells.
-
Assay Interference: Micelles can sequester other molecules in the assay, potentially interfering with their activity or detection.
-
Solubility: Micellization can enhance the apparent solubility of the saponin.
It is useful to determine the CMC of your saponin under your experimental conditions. This can be done using techniques like surface tension measurements or fluorescence spectroscopy.[11] Working at concentrations below the CMC will ensure you are primarily studying the effects of the monomeric form.
Quantitative Data Summary
The following tables provide a summary of quantitative data for some common triterpenoid saponins to serve as a reference. Note that these values can vary depending on the specific experimental conditions (e.g., cell line, assay method, pH).
Table 1: Cytotoxicity (IC₅₀) and Hemolytic Activity (HD₅₀) of Selected Triterpenoid Saponins
| Saponin | Cell Line | IC₅₀ (µM) | HD₅₀ (µM) | Reference |
| Pulsatilla Saponin D | A549 (Lung) | 2.8 - 8.6 | 6.3 | [5] |
| Hederasaponin B | - | - | >500 | [11] |
| Hederacoside C | - | - | >500 | [11] |
| Saponin from H. leucospilota | A549 (Lung) | - | ~500 µg/ml | [8] |
Table 2: Anti-inflammatory Activity of Selected Triterpenoid Saponins
| Saponin | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Saponin 12a | RAW 264.7 | NO Production | 42.1 | [1] |
| Saponin 12b | RAW 264.7 | NO Production | 1.2 | [1] |
Table 3: Critical Micelle Concentration (CMC) of Selected Triterpenoid Saponins
| Saponin | Method | CMC | Reference |
| Hederasaponin B | Surface Tension | Lower than Hederacoside C | [11] |
| Hederacoside C | Surface Tension | Higher than Hederasaponin B | [11] |
| Saponin from Sapindus mukorossi | Conductivity | 0.045 wt% |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Triterpenoid saponin stock solution
-
96-well cell culture plates
-
LDH cytotoxicity detection kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the triterpenoid saponin. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the saponin.
-
Untreated Control (Spontaneous LDH release): Cells in culture medium only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer provided in the kit.
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
Triterpenoid saponin stock solution
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Sodium nitrite standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the triterpenoid saponin for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[13] Include appropriate controls (untreated cells, cells with LPS only, cells with saponin only).
-
Supernatant Collection: Collect the culture supernatant from each well.
-
Griess Reaction: Add the Griess reagent to the supernatant in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Triterpenoid saponin stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the triterpenoid saponin for the desired time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.[14]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
The following diagrams illustrate key concepts and pathways relevant to triterpenoid saponin research.
Caption: A general workflow for the in vitro screening of triterpenoid saponins.
Caption: Inhibition of the PI3K/Akt pathway by certain triterpenoid saponins.
Caption: Inhibition of the NF-κB pathway, reducing inflammation.
Caption: Caspase cascade activation leading to apoptosis.
References
- 1. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. iomcworld.com [iomcworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity, Hemolytic Toxicity, and Mechanism of Action of Pulsatilla Saponin D and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Impact of the Hydrolysis and Methanolysis of Bidesmosidic Chenopodium quinoa Saponins on Their Hemolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
Technical Support Center: Optimizing Ardisiacrispin B Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ardisiacrispin B in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a naturally occurring triterpenoid saponin.[1][2] Its primary mechanisms of action in cancer cells are the induction of apoptosis and ferroptosis.[1][2][3] It has been shown to activate initiator caspases 8 and 9, and effector caspase 3/7, leading to apoptotic cell death.[1][2] Additionally, this compound can influence the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation.
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in DMSO. For a stock solution, it is recommended to dissolve it in 100% DMSO. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials. For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[4]
Q3: What is a good starting concentration range for this compound in a new cell-based assay?
A3: Based on published data, a broad starting range of 0.1 µM to 50 µM is recommended for initial experiments. IC50 values have been reported to be below 10 µM in several cancer cell lines.[1] A dose-response experiment with serial dilutions across this range will help determine the optimal concentration for your specific cell line and assay.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound is known to induce apoptosis through the activation of caspases.[1][2] It also affects the PI3K-AKT signaling pathway, a key regulator of cell survival and proliferation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Cytotoxicity Observed | 1. Sub-optimal Concentration: The concentration of this compound may be too low for the specific cell line. | 1. Increase Concentration: Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| 2. Short Incubation Time: The treatment duration may not be sufficient to induce a cytotoxic effect. | 2. Extend Incubation Time: Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. | |
| 3. Cell Line Resistance: The chosen cell line may be inherently resistant to this compound. | 3. Use a Sensitive Control Cell Line: Test this compound on a cell line known to be sensitive, such as CCRF-CEM, to validate your experimental setup.[1] | |
| 4. Compound Degradation: The this compound stock solution may have degraded. | 4. Prepare Fresh Stock: Prepare a fresh stock solution from solid compound and store it properly in aliquots at -80°C.[4] | |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. |
| 2. Pipetting Errors: Inaccurate pipetting of the compound or reagents. | 2. Calibrate Pipettes: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. | |
| 3. Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | 3. Mitigate Edge Effects: Fill the outer wells of the plate with sterile PBS or media without cells. Ensure proper humidification in the incubator. | |
| Unexpected Cell Morphology or Artifacts | 1. Saponin-Induced Membrane Effects: As a saponin, this compound can interact with cell membranes, potentially causing non-specific effects at high concentrations. | 1. Observe Morphology at Lower Doses: Carefully examine cell morphology at a range of concentrations under a microscope. |
| 2. DMSO Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells. | 2. Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%). Include a vehicle control (media with the same concentration of DMSO without this compound). | |
| Inconsistent Results in Apoptosis Assays | 1. Incorrect Timing of Assay: Apoptosis is a dynamic process; the time point of analysis may be too early or too late. | 1. Perform a Time-Course Experiment: Analyze apoptosis at multiple time points after treatment (e.g., 12, 24, 48 hours) to identify the optimal window. |
| 2. Sub-optimal Antibody/Reagent Concentration: Incorrect concentrations of Annexin V or Propidium Iodide can lead to poor staining. | 2. Titrate Reagents: Titrate the Annexin V and PI concentrations to determine the optimal staining for your cell type. |
Quantitative Data
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Leukemia | 1.20 | [1] |
| HCT116 (p53+/+) | Colon Carcinoma | 2.62 | |
| HCT116 (p53-/-) | Colon Carcinoma | 2.03 | |
| U87MG | Glioblastoma | 2.89 | |
| U87MG.ΔEGFR | Glioblastoma | 2.51 | |
| HepG2 | Hepatocellular Carcinoma | 6.76 | [1] |
| A549 | Lung Cancer | 8.7 | [5] |
| Bel-7402 | Hepatoma | ~0.9-6.5 µg/ml* | [6] |
*Note: The value for Bel-7402 was reported for a mixture of Ardisiacrispin A and B.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.[7]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[8][9] Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot for PI3K-AKT Pathway
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-PI3K, PI3K, phospho-AKT (Ser473), AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound induced apoptosis pathway.
Caption: Inhibition of the PI3K-AKT pathway by this compound.
Caption: General experimental workflow for this compound.
References
- 1. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ardisiacrispin B experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ardisiacrispin B in their experiments. The information is tailored for scientists in drug development and related fields to address common challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a naturally occurring triterpenoid saponin.[1] Its primary biological activities are potent cytotoxicity against a range of cancer cell lines and anti-inflammatory effects.[1][2] It is known to induce programmed cell death through both apoptosis and ferroptosis.
Q2: What is the general mechanism of action for this compound's cytotoxic effects?
This compound exerts its cytotoxic effects through a multi-faceted approach. It has been shown to induce apoptosis by activating initiator caspases 8 and 9, as well as effector caspases 3/7.[1][3] This process is accompanied by an alteration of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production.[1] Furthermore, this compound can trigger ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[3]
Q3: What signaling pathways are known to be modulated by this compound?
The primary signaling pathways modulated by this compound include the intrinsic and extrinsic apoptosis pathways and the ferroptosis pathway. Additionally, it has been shown to exert anti-inflammatory effects by inhibiting the PI3K/AKT signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β.[1]
Q4: In what solvent should I dissolve this compound and how should it be stored?
This compound is soluble in dimethyl sulfoxide (DMSO).[4] For long-term storage, it is recommended to store the solid compound at 4°C, sealed and protected from moisture and light. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Q5: What are typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. For cytotoxicity and apoptosis induction, concentrations typically range from the low micromolar (µM) to nanomolar (nM) range. For example, in CCRF-CEM leukemia cells, the IC50 value is approximately 1.20 µM, while in HepG2 heptocarcinoma cells, it is around 6.76 µM.[3] For anti-inflammatory assays in RAW264.7 cells, concentrations between 0.125 µM and 2 µM have been shown to be effective.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Inconsistent Cytotoxicity Results (e.g., MTT, Resazurin, or SRB assays)
| Potential Problem | Possible Cause | Recommended Solution |
| Lower than expected cytotoxicity | 1. Compound degradation: this compound may be unstable in cell culture medium over long incubation periods. 2. Sub-optimal compound concentration: The concentration used may be too low for the specific cell line. 3. Cell density too high: A high cell number can diminish the apparent cytotoxic effect. | 1. Media changes: For experiments longer than 24 hours, consider refreshing the media with newly added this compound. 2. Dose-response curve: Perform a dose-response experiment to determine the IC50 value for your cell line. 3. Optimize cell seeding density: Ensure a consistent and optimal number of cells are seeded per well. |
| Higher than expected cytotoxicity | 1. Saponin-induced cell lysis: At high concentrations, saponins can directly lyse cell membranes, which may not be indicative of programmed cell death.[5] 2. DMSO toxicity: High concentrations of the solvent DMSO can be toxic to cells. | 1. Dose-response and morphological analysis: Observe cells microscopically for signs of lysis versus apoptosis. Use a lower concentration range. 2. Control DMSO concentration: Ensure the final DMSO concentration in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Compound precipitation: this compound may precipitate out of the aqueous culture medium. 3. Edge effects in microplates: Evaporation from outer wells can concentrate the compound and affect cell growth. | 1. Proper cell suspension: Ensure cells are thoroughly resuspended before seeding. 2. Proper mixing: When diluting the DMSO stock in culture medium, vortex or pipette vigorously to ensure it is fully dissolved. Prepare fresh working solutions for each experiment. 3. Plate layout: Avoid using the outermost wells of the microplate for experimental samples, or fill them with sterile PBS or media to minimize evaporation. |
Issues with Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI)
| Potential Problem | Possible Cause | Recommended Solution |
| High percentage of Annexin V positive cells in untreated controls | 1. Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes. 2. Unhealthy cells: Using cells from a confluent or overgrown culture can lead to spontaneous apoptosis. | 1. Gentle cell handling: Use a non-enzymatic cell dissociation solution if possible and handle cells gently. 2. Use healthy cells: Ensure cells are in the logarithmic growth phase and are not overly confluent. |
| No clear separation between live, apoptotic, and necrotic populations | 1. Incorrect compensation settings: Spectral overlap between fluorochromes (e.g., FITC and PI) is not properly compensated. 2. Delayed analysis: Annexin V binding is reversible, and delays between staining and analysis can lead to dissociation. | 1. Use single-stain controls: Prepare samples stained with only Annexin V-FITC and only PI to set proper compensation. 2. Analyze promptly: Analyze samples on the flow cytometer as soon as possible after staining. |
| Potential for autofluorescence | Triterpenoid saponins have the potential to exhibit autofluorescence, which could interfere with the detection of fluorescent signals. | Run an unstained control treated with this compound: This will help determine if the compound itself is contributing to the fluorescence in the channels of interest. If autofluorescence is detected, consider using brighter fluorochromes or alternative, non-fluorescence-based apoptosis assays (e.g., Caspase-Glo). |
Data Summary
Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Leukemia | 1.20 | [3] |
| HCT116 (p53+/+) | Colon Carcinoma | 2.11 | [3] |
| HCT116 (p53-/-) | Colon Carcinoma | 1.48 | [3] |
| U87MG | Glioblastoma | 2.52 | [3] |
| U87MG.ΔEGFR | Glioblastoma | 2.45 | [3] |
| HepG2 | Hepatocellular Carcinoma | 6.76 | [3] |
| A549 | Non-small cell lung cancer | 8.7 | [1] |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol for Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow and key troubleshooting points.
References
- 1. researchgate.net [researchgate.net]
- 2. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 3. Autofluorescence in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Saponin Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of saponins for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of our saponin unexpectedly low in our animal model?
A1: Low oral bioavailability is a common challenge for saponins. Several factors, often acting in combination, can contribute to this issue:
-
Poor Membrane Permeability: Saponins are often large molecules with high molecular weight and polarity, which hinders their ability to pass through the lipid-rich intestinal epithelium.
-
Low Aqueous Solubility: Many saponins and their aglycone forms (sapogenins) have poor solubility in the aqueous environment of the gastrointestinal (GI) tract, limiting their dissolution and subsequent absorption.
-
Enzymatic Degradation: Glycosidases present in the gut can cleave the sugar moieties from the saponin structure, altering the compound and its absorption characteristics.
-
First-Pass Metabolism: Saponins can be extensively metabolized by enzymes in the intestine and liver (e.g., Cytochrome P450 isoenzymes) before reaching systemic circulation, significantly reducing the amount of active compound.[1][2]
-
Efflux Transporters: P-glycoprotein and other efflux pumps in the intestinal wall can actively transport absorbed saponins back into the intestinal lumen, limiting their net absorption.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common experimental issues.
Issue 1: Low Bioavailability Despite in Vitro Success
Scenario: Your saponin formulation shows promising dissolution and stability in vitro, but in vivo studies in animal models yield low and variable plasma concentrations.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Significant First-Pass Metabolism | 1. Co-administration with Inhibitors: Co-administer the formulation with a known inhibitor of relevant metabolizing enzymes (e.g., ketoconazole for CYP3A4). This can help determine the extent of first-pass metabolism.[1][2] 2. Route of Administration: If feasible for the study's objective, consider alternative administration routes that bypass the liver, such as intravenous or intraperitoneal injection, to establish a baseline for systemic exposure. |
| Poor Intestinal Permeability | 1. Incorporate Permeation Enhancers: Include excipients known to enhance intestinal permeability in your formulation. Saponins themselves can act as permeation enhancers. 2. Mucoadhesive Formulations: Design mucoadhesive nanoparticles to increase the residence time of the formulation at the absorption site, allowing for more time for the saponin to be absorbed.[1] |
| Instability in the GI Environment | 1. Enteric Coating: For formulations sensitive to acidic pH, apply an enteric coating to protect the saponin from degradation in the stomach and allow for release in the more neutral pH of the intestine. 2. Encapsulation: Utilize nanoencapsulation techniques (e.g., liposomes, solid lipid nanoparticles) to protect the saponin from enzymatic degradation in the gut.[2] |
| High Inter-Animal Variability | 1. Standardize Procedures: Ensure strict standardization of animal handling, dosing techniques (e.g., oral gavage), and feeding schedules, as the presence of food can significantly impact the absorption of lipophilic compounds.[3] 2. Increase Sample Size: A larger number of animals per group can help to improve the statistical power of the study and better account for biological variability.[3] |
Issue 2: Formulation and Stability Problems with Nanoformulations
Scenario: You are developing a nanoformulation (e.g., liposomes, solid lipid nanoparticles, nanoemulsion) to enhance saponin bioavailability, but are encountering issues with the formulation's physical characteristics and stability.
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Encapsulation Efficiency (EE) | 1. Suboptimal Drug-to-Carrier Ratio: The ratio of saponin to lipid or polymer may not be optimal.[2] 2. Inefficient Encapsulation Method: The chosen preparation technique may not be suitable for your specific saponin.[2] 3. Poor Saponin Solubility: The saponin may have poor solubility in the organic solvent or lipid phase used during preparation.[2] | 1. Systematic Optimization: Conduct experiments to systematically vary the drug-to-carrier ratio to find the optimal loading. 2. Alternative Preparation Techniques: Experiment with different methods (e.g., thin-film hydration vs. ethanol injection for liposomes; hot vs. cold homogenization for SLNs).[2][4] 3. Solvent Selection: Choose an organic solvent in which both the saponin and the carrier material are highly soluble.[2] |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Insufficient Energy Input: The energy applied during homogenization or sonication may be inadequate to reduce the particle size effectively. 2. Inappropriate Surfactant/Stabilizer: The type or concentration of the surfactant may not be sufficient to stabilize the newly formed nanoparticles, leading to aggregation. | 1. Optimize Homogenization/Sonication: Increase the homogenization pressure, number of cycles, or sonication time and amplitude.[4] 2. Surfactant Screening: Test different surfactants and vary their concentrations to find the optimal stabilization conditions. A combination of surfactants can sometimes be more effective. |
| Poor Formulation Stability (Aggregation, Drug Leakage) | 1. Inadequate Surface Charge (Zeta Potential): A low zeta potential (close to zero) can lead to particle aggregation due to a lack of electrostatic repulsion.[2] 2. Inappropriate Storage Conditions: Temperature and light can affect the stability of lipid-based formulations.[2] 3. Lipid/Polymer Degradation: Hydrolysis or oxidation of the carrier materials can lead to drug leakage and formulation breakdown. | 1. Increase Zeta Potential: Incorporate charged lipids or polymers into the formulation. A zeta potential above +30 mV or below -30 mV is generally considered indicative of a stable formulation.[5] 2. Controlled Storage: Store the formulation at the recommended temperature (e.g., 4°C) and protect it from light.[2] 3. Use High-Purity Excipients: Ensure the use of high-quality lipids and polymers and consider adding antioxidants to the formulation. |
Quantitative Data on Bioavailability Enhancement
The following table summarizes a selection of studies that have demonstrated enhanced bioavailability of saponins using different formulation strategies. Direct comparative studies across multiple formulation types for the same saponin are limited.
| Saponin | Formulation Strategy | Animal Model | Fold Increase in Bioavailability (Approx.) | Reference |
| Akebia Saponin D | Self-Nanoemulsifying Drug Delivery System (SNEDDS) with Phospholipid Complex | Rats | 4.3 | [1][6] |
| Oleanolic Acid (from saponin precursors) | Nanosuspension | Rats | >5 | [2] |
| Resveratrol (as a model for poorly soluble compounds) | Solid Lipid Nanoparticles (SLNs) | - | 8 (oral) | [7] |
| Baicalein (stabilized with Panax notoginseng saponins) | Nanocrystals | - | - (Improved dissolution) | [8] |
Experimental Protocols
Protocol 1: Preparation of Saponin-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve the saponin, phospholipids (e.g., soy phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) and a uniform particle size, sonicate the MLV suspension using a probe sonicator on an ice bath or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated saponin by ultracentrifugation, followed by resuspension of the liposomal pellet in fresh buffer, or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by lysing the purified liposomes with a suitable solvent (e.g., methanol) and quantifying the saponin content using a validated analytical method (e.g., HPLC).
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the animal and expose the small intestine through a midline abdominal incision.
-
Select the desired intestinal segment (e.g., jejunum) and cannulate both ends with flexible tubing without disrupting the blood supply.
-
-
Perfusion Setup:
-
Connect the inlet cannula to a syringe pump.
-
Initially, gently rinse the intestinal segment with pre-warmed (37°C) saline to remove any debris.
-
-
Perfusion Experiment:
-
Perfuse the intestinal segment with a pre-warmed (37°C) perfusion buffer containing the saponin formulation at a constant flow rate (e.g., 0.2 mL/min).
-
Allow for an initial equilibration period (e.g., 30 minutes) to achieve steady-state conditions.
-
Collect the perfusate from the outlet cannula at predetermined time intervals (e.g., every 15 minutes) for a set duration (e.g., 90 minutes).
-
-
Sample Analysis:
-
Measure the volume of the collected perfusate and determine the concentration of the saponin using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the intestinal permeability of the saponin.
-
Visualization of Signaling Pathways and Workflows
Workflow for Enhancing Saponin Bioavailability
Caption: A generalized workflow for developing and evaluating formulations to enhance saponin bioavailability.
Saponin-Mediated Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Saponins can inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.
Saponin-Mediated Inhibition of the JAK/STAT Signaling Pathway
Caption: Saponins can interfere with the JAK/STAT signaling pathway, which is crucial for inflammatory responses.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and evaluation of a self-nanoemulsifying drug delivery system loaded with Akebia saponin D-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Limitations in Natural Product-Based Drug Discovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of natural product-based drug discovery. The following sections address common challenges encountered during experimentation, from initial screening to compound isolation and characterization.
High-Throughput Screening (HTS) Troubleshooting Guide
High-throughput screening of natural product libraries is a critical step in identifying bioactive compounds. However, the inherent complexity of natural product extracts can lead to a variety of issues. This guide provides solutions to common problems encountered during HTS campaigns.
Frequently Asked Questions (FAQs): HTS
Q1: We are observing a very high hit rate in our primary screen of a crude natural product extract library. How can we differentiate true hits from false positives?
A1: A high hit rate is a common challenge when screening natural product extracts due to the presence of interfering compounds.[1] A multi-step validation process is crucial.
-
Initial Triage: Prioritize hits based on potency and efficacy. Re-test the active extracts in duplicate or triplicate to confirm the initial activity.
-
Orthogonal Assays: Employ a secondary assay that measures the same biological endpoint but uses a different technology or principle.[2] This helps to eliminate artifacts specific to the primary assay format.
-
Dose-Response Curves: Generate dose-response curves for the confirmed active extracts to determine their potency (e.g., IC50 or EC50 values). Extracts that do not show a clear dose-dependent effect are likely false positives.[3]
-
Counter-Screens: Use counter-screens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).
-
Dereplication: At an early stage, use LC-MS and database searching to identify known compounds in the active extracts. This process, known as dereplication, helps to quickly eliminate extracts containing known promiscuous inhibitors or compounds with undesirable properties.[4]
Q2: Our HTS assay is fluorescence-based, and we suspect interference from our natural product extracts. What are the common causes and solutions?
A2: Fluorescence interference is a major source of false positives in HTS. Natural product extracts are rich in fluorescent and colored compounds that can interfere with the assay signal.[5]
-
Causes of Interference:
-
Autofluorescence: The natural product extract itself is fluorescent at the excitation and emission wavelengths of the assay.
-
Fluorescence Quenching: Compounds in the extract absorb the light emitted by the assay's fluorophore.
-
Light Scattering: Particulate matter in the extract can scatter light, leading to artificially high readings.
-
-
Troubleshooting Steps:
-
Blank Readings: Before running the assay, read the fluorescence of the extract-only wells to quantify the background fluorescence. Subtract this value from the final assay readings.
-
Pre-read and Post-read: Measure the fluorescence of the assay plate both before and after adding the detection reagents. A significant change in fluorescence in the presence of the extract before the reaction indicates interference.
-
Change Fluorophore: If possible, switch to a fluorophore with different excitation and emission wavelengths that are less likely to overlap with the autofluorescence of the extracts.
-
Use a Different Assay Format: If fluorescence interference is persistent, consider switching to a non-fluorescence-based detection method, such as absorbance, luminescence, or a label-free technology.[6]
-
Q3: We have identified several "promiscuous inhibitors" or Pan-Assay Interference Compounds (PAINS) in our screen. How can we identify and avoid them?
A3: Promiscuous inhibitors are compounds that appear to be active against a wide range of targets due to non-specific mechanisms, such as aggregation, reactivity, or assay interference.[7] Natural product libraries can contain a significant number of these compounds.
-
Identifying PAINS:
-
Computational Filters: Use computational tools and filters to screen your hit list for known PAINS substructures. Several open-source and commercial software packages are available for this purpose.
-
Database Searching: Compare your hits against public databases of known promiscuous inhibitors.
-
Experimental Validation:
-
Detergent Test: Promiscuous inhibitors that act through aggregation can often be identified by their loss of activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Thiol Reactivity Assay: Some PAINS are reactive electrophiles that can covalently modify proteins. Assays containing a thiol-containing reagent like glutathione can be used to detect such reactivity.
-
-
-
Avoiding PAINS:
-
Library Curation: If possible, pre-screen your natural product library to remove known PAINS before conducting a full HTS campaign.
-
Assay Optimization: Include a non-ionic detergent in your assay buffer to minimize aggregation-based inhibition.[8]
-
Hit Triage: Implement a rigorous hit validation cascade that includes the identification of PAINS as an early step.[9]
-
Compound Isolation and Purification Troubleshooting Guide
The isolation of pure, bioactive compounds from complex natural product extracts is a challenging, multi-step process. This guide addresses common issues encountered during extraction, fractionation, and purification.
Frequently Asked questions (FAQs): Isolation and Purification
Q1: We are experiencing low yields of our target compound during the initial extraction process. How can we optimize the extraction efficiency?
A1: The choice of extraction method and solvent is critical for maximizing the yield of the target compound.[10]
-
Solvent Selection: The polarity of the solvent should match the polarity of the target compound. A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) can be effective for separating compounds based on their polarity.[11]
-
Extraction Method: Different extraction methods have varying efficiencies. Consider the following:
-
Maceration: Simple soaking, but may result in lower yields.[12]
-
Soxhlet Extraction: More efficient than maceration but the heat can degrade thermolabile compounds.[13]
-
Ultrasound-Assisted Extraction (UAE): Can improve yield and reduce extraction time, but may also generate heat.[14]
-
Microwave-Assisted Extraction (MAE): Rapid and efficient, but requires specialized equipment and careful optimization to avoid degradation.
-
-
Particle Size: Grinding the source material to a fine powder increases the surface area and improves solvent penetration, leading to higher extraction yields.
-
Solvent-to-Solid Ratio, Temperature, and Time: Optimizing these parameters can significantly impact the extraction yield.[10]
Q2: Our fractionation process is not providing good separation of the bioactive components. What can we do to improve the resolution?
A2: Effective fractionation is key to simplifying the mixture for final purification. If you are not achieving good separation, consider the following:
-
Choice of Chromatography:
-
Column Chromatography (CC): A versatile technique for initial fractionation. Ensure you have selected the appropriate stationary phase (e.g., silica gel for normal-phase, C18 for reverse-phase) and a suitable solvent gradient.[15]
-
Flash Chromatography: A faster version of column chromatography that can provide better resolution.
-
Solid-Phase Extraction (SPE): Useful for rapid cleanup and fractionation of extracts.
-
-
Solvent System Optimization: For column chromatography, perform preliminary separations using Thin-Layer Chromatography (TLC) to identify the optimal solvent system that provides the best separation of your target compound from other components.[11]
-
Orthogonal Separations: Use a combination of different separation techniques that rely on different chemical principles (e.g., normal-phase chromatography followed by reverse-phase HPLC). This multi-dimensional approach can significantly improve the resolution of complex mixtures.
Q3: We have isolated a potential hit, but we are struggling to obtain a pure compound for structural elucidation and further testing. What are the next steps?
A3: Achieving high purity is often the final and most challenging step.
-
High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is the most common method for final purification.[12]
-
Column Selection: Choose a column with the appropriate stationary phase and dimensions for your sample size.
-
Method Development: Optimize the mobile phase composition, gradient, and flow rate to achieve baseline separation of your target compound.
-
-
Purity Assessment: After purification, it is essential to assess the purity of your compound. This can be done using:
-
Analytical HPLC: Run the purified sample on an analytical HPLC system with a diode array detector (DAD) or mass spectrometer (MS) to check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for assessing purity. The presence of unexpected signals can indicate impurities.[16]
-
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data to provide context for the challenges and strategies discussed.
Table 1: Comparison of Extraction Method Yields for Natural Products
| Extraction Method | Plant Material | Solvent | Yield (%) | Reference |
| Maceration | Euphorbia aegyptiaca | Methanol | 7.12 | [17] |
| Soxhlet | Euphorbia aegyptiaca | Methanol | 6.14 | [17] |
| Maceration | Cissus quadrangularis | Methanol | 12.19 | [17] |
| Soxhlet | Cissus quadrangularis | Methanol | 5.46 | [17] |
| Maceration | Francoeuria crispa | Methanol | 5.61 | [17] |
| Soxhlet | Francoeuria crispa | Methanol | 8.46 | [17] |
| Maceration | Ficus capensis | Aqueous | 15.00 | [18] |
| Maceration | Syzygium oblonga | Methanol | 5.70 | [19] |
| Maceration | Phyllanthus emblica | Ethanol | 21.50 | [19] |
Table 2: Typical Hit Rates in High-Throughput Screening
| Library Type | Target Type | Hit Rate (%) | Reference |
| Natural Products (Polyketides) | Antibacterial | 0.3 | [20] |
| Synthetic Molecules | Antibacterial | <0.001 | [20] |
| Natural Product Extracts | Bcl-2 Family Proteins | 16-64 (confirmation rate) | [8] |
| General HTS | Various | 0.01 - 0.1 | General knowledge |
Experimental Protocols
This section provides detailed methodologies for key experiments in natural product-based drug discovery.
Protocol 1: Bioassay-Guided Fractionation
This protocol outlines a general workflow for isolating a bioactive compound from a crude natural product extract using bioassay-guided fractionation.
-
Initial Extraction: a. Select the appropriate plant or microbial material based on ethnobotanical information or screening data. b. Dry and grind the material to a fine powder. c. Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol). d. Evaporate the solvents to obtain the crude extracts.
-
Primary Bioassay: a. Screen the crude extracts in the primary bioassay to identify the most active extract.
-
Initial Fractionation: a. Subject the most active crude extract to column chromatography (e.g., silica gel). b. Elute the column with a stepwise gradient of solvents (e.g., increasing polarity from hexane to ethyl acetate to methanol). c. Collect a series of fractions.
-
Bioassay of Fractions: a. Test each fraction in the primary bioassay to identify the active fraction(s).
-
Iterative Fractionation and Bioassay: a. Further fractionate the active fraction(s) using a different chromatographic technique (e.g., reverse-phase HPLC). b. Again, test the resulting sub-fractions in the bioassay to pinpoint the activity. c. Repeat this process until a pure, active compound is isolated.
-
Structure Elucidation: a. Determine the structure of the pure active compound using spectroscopic methods, primarily NMR and MS.
Protocol 2: LC-MS Based Dereplication
This protocol describes a method for rapidly identifying known compounds in an active natural product extract.
-
Sample Preparation: a. Dissolve a small amount of the active crude extract or fraction in a suitable solvent (e.g., methanol). b. Filter the sample through a 0.22 µm syringe filter.
-
LC-MS Analysis: a. Inject the sample into a high-resolution LC-MS system (e.g., Q-TOF or Orbitrap). b. Perform a chromatographic separation using a reverse-phase C18 column with a water/acetonitrile gradient. c. Acquire mass spectral data in both positive and negative ionization modes.
-
Data Processing: a. Process the raw LC-MS data to generate a list of molecular features (m/z, retention time, and intensity).
-
Database Searching: a. Search the accurate masses of the detected molecular features against natural product databases (e.g., Dictionary of Natural Products, MarinLit, Reaxys). b. Use a narrow mass tolerance (e.g., <5 ppm) for the search.
-
Tandem MS (MS/MS) Analysis: a. For promising hits, acquire MS/MS fragmentation data. b. Compare the experimental fragmentation pattern with those in spectral libraries (e.g., GNPS) or with literature data for the putative compound to confirm the identification.
Protocol 3: Hit Confirmation and Validation
This protocol outlines the steps to confirm that a "hit" from a primary screen is a genuine bioactive compound.
-
Re-synthesis or Re-isolation: a. If the hit is a known compound, re-synthesize or purchase a fresh sample to confirm its identity and purity.[18] b. If it is a newly isolated compound, ensure it is of high purity (>95%).
-
Confirmation in Primary Assay: a. Test the pure compound in the primary assay to generate a full dose-response curve and determine its IC50 or EC50.
-
Orthogonal Assay Confirmation: a. Test the compound in a secondary, orthogonal assay to confirm its activity through a different method.[3]
-
Triage for Promiscuous Inhibition: a. Perform assays to rule out non-specific mechanisms of action, such as aggregation (detergent test) and chemical reactivity.
-
Structure-Activity Relationship (SAR) Analysis: a. If analogs of the hit compound are available, test them to establish an initial SAR. This helps to confirm that the observed activity is specific to the chemical scaffold.
-
Target Engagement Assays: a. If the molecular target is known, use biophysical methods (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, or Cellular Thermal Shift Assay) to confirm direct binding of the compound to the target.[9]
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and concepts in natural product-based drug discovery.
References
- 1. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 2. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 13. frontiersin.org [frontiersin.org]
- 14. files.sdiarticle5.com [files.sdiarticle5.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. ijresm.com [ijresm.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. Dereplication of Natural Product Antifungals via Liquid Chromatography–Tandem Mass Spectrometry and Chemical Genomics [mdpi.com]
Strategies to improve the therapeutic index of Ardisiacrispin B
Welcome to the technical support center for Ardisiacrispin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to improve the therapeutic index of this compound and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring triterpenoid saponin. Its primary anticancer mechanism of action involves the induction of two distinct forms of programmed cell death: apoptosis and ferroptosis.[1] This dual mechanism makes it a promising candidate for treating multi-drug resistant (MDR) cancers.
Q2: What is the therapeutic index and why is it important for this compound?
A2: The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. For a potent cytotoxic agent like this compound, a key challenge is to maximize its cancer-killing effects while minimizing damage to healthy tissues. Improving the therapeutic index is therefore a critical goal in its development as a therapeutic agent.
Q3: What are the known cytotoxic activities of this compound against cancer cells?
A3: this compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, with IC50 values typically in the low micromolar range.[1][2] Notably, it has shown efficacy against cancer cells that are resistant to conventional chemotherapeutics.[1]
Q4: Is there any information on the toxicity of this compound towards normal, non-cancerous cells?
A4: Limited but important data is available. One study reported that this compound did not affect the growth of primary cultured human astrocytes, suggesting a degree of selectivity for cancer cells over at least one type of normal human cell.[3] However, comprehensive toxicity studies on a wider range of normal cell lines and in vivo models are still needed for a complete safety profile.
Q5: What are the main challenges in working with this compound and other saponins?
A5: Like many saponins, this compound may present experimental challenges that can impact its therapeutic index. These include:
-
Poor aqueous solubility: This can lead to difficulties in preparing stable formulations for in vitro and in vivo studies, potentially causing precipitation and inaccurate dosing.
-
Low bioavailability: Saponins are often poorly absorbed when administered orally, which can limit their systemic therapeutic effects.
-
Potential for hemolysis: Some saponins can disrupt red blood cell membranes, leading to hemolysis. This is a critical safety parameter to assess.
-
Limited in vivo toxicity data: A comprehensive understanding of the maximum tolerated dose (MTD) and the overall systemic toxicity profile of this compound is not yet fully established.
Strategies to Improve the Therapeutic Index
Improving the therapeutic index of this compound involves enhancing its efficacy against cancer cells, reducing its toxicity towards normal tissues, or a combination of both. Here are several strategies that can be explored:
Formulation and Drug Delivery Systems
Advanced drug delivery systems can significantly improve the solubility, stability, and pharmacokinetic profile of this compound, leading to enhanced tumor targeting and reduced systemic toxicity.
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its aqueous solubility and stability.[4] These nano-carriers can be designed for passive targeting to tumors through the enhanced permeability and retention (EPR) effect or actively targeted by conjugating ligands that bind to receptors overexpressed on cancer cells.[5]
-
Solid Dispersions: Creating solid dispersions of this compound with hydrophilic carriers can enhance its dissolution rate and oral bioavailability.
Combination Therapy
Combining this compound with other anticancer agents can lead to synergistic or additive effects, allowing for lower, less toxic doses of each drug to be used.
-
Synergistic Combinations: Investigating combinations of this compound with conventional chemotherapeutics or targeted therapies may reveal synergistic interactions that enhance cancer cell killing.[6] For example, combining it with drugs that modulate apoptosis or ferroptosis pathways could potentiate its effects.
-
Overcoming Resistance: In MDR cancer models, this compound could be combined with agents that inhibit drug efflux pumps or other resistance mechanisms.
Structural Modification
Chemical modification of the this compound molecule could lead to the development of derivatives with an improved therapeutic index. This could involve synthesizing analogs with increased potency against cancer cells or reduced toxicity towards normal cells.
Troubleshooting Experimental Issues
Issue 1: Precipitation of this compound in Cell Culture Media
-
Question: I am observing precipitation of this compound after adding it to my cell culture medium. How can I resolve this?
-
Answer: This is a common issue due to the hydrophobic nature of many saponins. Here are some steps you can take:
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. This compound is reported to be soluble in DMSO.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5% (v/v). Always include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments.
-
Dilution Method: When diluting the DMSO stock into your aqueous culture medium, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Pre-warming Medium: Use pre-warmed (37°C) cell culture medium for the dilution, as this can sometimes improve solubility.
-
Serum Concentration: The presence of serum in the culture medium can sometimes help to stabilize hydrophobic compounds. If you are using serum-free medium, consider if adding a small percentage of serum is compatible with your experimental design.
-
Issue 2: High Variability in Cytotoxicity Assay Results
-
Question: My MTT/resazurin assay results for this compound show high variability between replicate wells. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and use proper pipetting techniques to dispense an equal number of cells into each well.
-
Drug Precipitation: As mentioned above, precipitation can lead to inconsistent concentrations of the active compound across the plate. Visually inspect your wells under a microscope for any signs of precipitation.
-
Incomplete Solubilization of Formazan (MTT Assay): Ensure the formazan crystals are fully dissolved by the solubilization buffer. This may require extended incubation or gentle shaking.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. It is good practice to not use the outermost wells for experimental data points and instead fill them with sterile PBS or media.
-
Issue 3: Unexpected Cytotoxicity in Control Groups
-
Question: My vehicle control (DMSO) is showing significant cytotoxicity. What should I do?
-
Answer:
-
Determine DMSO Tolerance: The sensitivity to DMSO can vary between cell lines. Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cells.
-
Reduce DMSO Concentration: If your current DMSO concentration is causing toxicity, you will need to either prepare a more concentrated stock of this compound to reduce the final volume of DMSO added, or explore alternative solubilization strategies.
-
Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Leukemia | 1.20 | [1] |
| CEM/ADR5000 | Drug-Resistant Leukemia | < 10 | [1] |
| HepG2 | Hepatocarcinoma | 6.76 | [1] |
| HCT116 (p53+/+) | Colon Carcinoma | < 10 | [1] |
| HCT116 (p53-/-) | p53-null Colon Carcinoma | < 10 | [1] |
| U87MG | Glioblastoma | < 10 | [1] |
| A549 | Lung Adenocarcinoma | < 10 | [1] |
| MCF-7 | Breast Adenocarcinoma | < 10 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | < 10 | [1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should be non-toxic to the cells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: Hemolytic Activity Assay
This assay is crucial for assessing a common toxicity associated with saponins.
Materials:
-
This compound
-
DMSO
-
Fresh human or animal blood (with anticoagulant like heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% in PBS) for positive control
-
96-well round-bottom plate
-
Centrifuge
Procedure:
-
Preparation of Red Blood Cells (RBCs):
-
Centrifuge fresh blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and buffy coat.
-
Wash the RBC pellet three times with cold PBS, centrifuging and aspirating the supernatant each time.
-
Resuspend the washed RBCs in PBS to make a 2% (v/v) suspension.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS. Remember to keep the final DMSO concentration low and consistent.
-
In a 96-well plate, add 100 µL of the this compound dilutions to triplicate wells.
-
For the negative control (0% hemolysis), add 100 µL of PBS.
-
For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100.
-
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation and Absorbance Reading:
-
Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (hemoglobin release).
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Visualizations
Caption: Dual mechanism of action of this compound on cancer cells.
Caption: Strategies to enhance the therapeutic index of this compound.
Caption: Workflow for assessing this compound cytotoxicity via MTT assay.
References
- 1. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancing triple-negative breast cancer treatment through peptide decorated solid lipid nanoparticles for paclitaxel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer drug delivery with nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
Validation & Comparative
Ardisiacrispin B vs. Doxorubicin in Multi-Drug Resistant Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of Ardisiacrispin B, a natural triterpenoid saponin, and doxorubicin, a conventional chemotherapeutic agent, against multi-drug resistant (MDR) cancer cells. The data presented is compiled from preclinical studies to offer an objective overview of their performance and mechanisms of action.
Quantitative Performance Comparison
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and doxorubicin in a panel of sensitive and multi-drug resistant cancer cell lines. This data highlights the efficacy of each compound in inhibiting cancer cell proliferation.
Table 1: IC50 Values of this compound and Doxorubicin in Sensitive and Multi-Drug Resistant (MDR) Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | Phenotype | This compound (µM) | Doxorubicin (µM) | Degree of Resistance (Doxorubicin/Ardisiacrispin B) |
| CCRF-CEM | Leukemia | Sensitive | 1.20 | 0.02 | 0.017 |
| CEM/ADR5000 | Leukemia | MDR | 2.55 | 122.96 | 48.22 |
| HCT116 (p53+/+) | Colon | Sensitive | 3.33 | 0.23 | 0.07 |
| HCT116 (p53-/-) | Colon | Resistant | 1.63 | 0.44 | 0.27 |
| U87MG | Glioblastoma | Sensitive | 2.01 | 0.22 | 0.11 |
| U87MG.ΔEGFR | Glioblastoma | Resistant | 2.11 | 0.79 | 0.37 |
| MDA-MB-231-BCRP | Breast | MDR | 3.04 | 10.35 | 3.40 |
| HepG2 | Hepatocarcinoma | Sensitive | 6.76 | 0.45 | 0.07 |
Mechanisms of Action: A Comparative Overview
This compound and doxorubicin employ distinct and overlapping mechanisms to induce cancer cell death.
This compound demonstrates a multi-faceted approach by inducing both apoptosis and ferroptosis[1][2]. Its pro-apoptotic activity involves the activation of both the intrinsic (mitochondrial) and extrinsic pathways, characterized by the activation of initiator caspases-8 and -9, and the executioner caspases-3 and -7. This is accompanied by a disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS)[1][2]. The induction of ferroptosis, an iron-dependent form of programmed cell death, presents a novel mechanism to overcome resistance to traditional apoptosis-inducing agents.
Doxorubicin , a well-established anthracycline antibiotic, primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the generation of ROS. This triggers a cascade of events culminating in apoptosis through both intrinsic and extrinsic pathways. However, its efficacy is often limited by the development of multi-drug resistance, frequently mediated by the overexpression of drug efflux pumps like P-glycoprotein.
The following diagrams illustrate the known signaling pathways for each compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Cytotoxicity Assay (Resazurin Reduction Assay)
This assay assesses cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of their respective culture medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, various concentrations of this compound or doxorubicin were added to the wells.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Resazurin Addition: 10 µL of resazurin solution (0.15 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Fluorescence Measurement: The fluorescence was measured using an Infinite M200 Pro plate reader (Tecan) with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
IC50 Calculation: The IC50 values were calculated from a dose-response curve by linear regression using Microsoft Excel.
Apoptosis Assays
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: CCRF-CEM cells were treated with varying concentrations of this compound for 6 hours.
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent was added to the cell suspension.
-
Incubation: The mixture was incubated at room temperature for 1 hour in the dark.
-
Luminescence Measurement: Luminescence was measured using a microplate reader.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells were treated as described for the caspase assay.
-
Staining: Cells were washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide were added, and the cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry, detecting FITC fluorescence (Ex: 488 nm, Em: 530 nm) and PI fluorescence (Ex: 488 nm, Em: >630 nm).
Mitochondrial Membrane Potential (MMP) Assay
This assay utilizes the JC-1 dye to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
-
Cell Treatment: Cells were treated with this compound.
-
JC-1 Staining: Cells were incubated with JC-1 dye (5 µg/mL) for 30 minutes at 37°C.
-
Analysis: The fluorescence shift from red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) was measured by flow cytometry.
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular accumulation of ROS using the DCFH-DA probe.
-
Cell Treatment: Cells were treated with this compound.
-
Probe Loading: Cells were incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA, 20 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: The fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA by ROS, was measured by flow cytometry (Ex: 488 nm, Em: 530 nm).
Conclusion
The presented data suggests that this compound is a potent cytotoxic agent against both sensitive and multi-drug resistant cancer cell lines. Notably, its efficacy against the doxorubicin-resistant CEM/ADR5000 leukemia cell line is significantly higher than that of doxorubicin itself, indicating its potential to overcome common mechanisms of drug resistance. The dual mechanism of inducing both apoptosis and ferroptosis may contribute to its effectiveness in MDR cancer cells. In contrast, while doxorubicin is effective against sensitive cell lines, its potency is dramatically reduced in MDR phenotypes.
This comparative guide highlights the potential of this compound as a promising candidate for further investigation in the development of novel anticancer therapies, particularly for tumors that have acquired resistance to conventional chemotherapeutic agents. The detailed experimental protocols provided herein can serve as a valuable resource for researchers aiming to replicate or build upon these findings.
References
- 1. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Ardisiacrispin A and Ardisiacrispin B: A Guide for Researchers
This guide provides a comparative analysis of the cytotoxic properties of two naturally occurring triterpenoid saponins, Ardisiacrispin A and Ardisiacrispin B. Extracted from plants of the Ardisia genus, these compounds have garnered interest in oncological research for their potential as anti-cancer agents. This document summarizes key experimental data, outlines methodologies for cytotoxicity assessment, and visualizes the proposed signaling pathways involved in their mechanism of action.
Data Presentation: Cytotoxic Activity
Table 1: IC50 Values of Ardisiacrispin A against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A549 | Lung Cancer | 11.94 ± 1.14 | [1] |
Table 2: IC50 Values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Leukemia | 1.20 | [2] |
| HepG2 | Hepatocarcinoma | 6.76 | [2] |
Table 3: IC50 Values of Ardisiacrispin (A+B) Mixture (2:1 ratio) against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Bel-7402 | Hepatoma | 0.9 - 6.5 | [3] |
Mechanisms of Action
Current research suggests that both Ardisiacrispin A and B exert their cytotoxic effects primarily through the induction of apoptosis, albeit potentially through distinct signaling pathways.
Ardisiacrispin A: Studies on Ardisiacrispin A in A549 lung cancer cells suggest that its inhibitory effect is associated with the modulation of oncogenic signaling pathways related to EGFR and FGER.[1]
This compound: The cytotoxic action of this compound in leukemia cells (CCRF-CEM) has been shown to involve the activation of initiator caspases 8 and 9, as well as the effector caspase 3/7.[2] This process is accompanied by an alteration of the mitochondrial membrane potential (MMP) and an increase in the production of reactive oxygen species (ROS).[2] Furthermore, ferroptosis has been identified as a contributing factor to its cytotoxicity.[2]
Ardisiacrispin (A+B) Mixture: A mixture of Ardisiacrispin A and B was found to induce apoptosis in Bel-7402 hepatoma cells, characterized by mitochondrial membrane depolarization.[3] Additionally, this mixture was observed to cause the disassembly of microtubules, suggesting a multi-faceted mechanism of action.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the evaluation of the cytotoxicity of Ardisiacrispin A and B.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Ardisiacrispin A or B. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against the compound concentration.
Caspase Activity Assay (Caspase-Glo® 3/7, 8, or 9 Assay)
This luminescent assay measures caspase activity, which is a hallmark of apoptosis.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds as described for the MTT assay.
-
Reagent Preparation: The Caspase-Glo® reagent is prepared according to the manufacturer's instructions.
-
Reagent Addition: An equal volume of the Caspase-Glo® reagent is added to each well of the 96-well plate.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30-60 minutes) to allow for cell lysis and the caspase-cleavage reaction to occur.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of active caspase, is measured using a luminometer.
Mitochondrial Membrane Potential (MMP) Assay
This assay utilizes fluorescent dyes that accumulate in the mitochondria of healthy cells.
-
Cell Seeding and Treatment: Cells are seeded in a suitable format (e.g., 96-well plate or on coverslips) and treated with the test compounds.
-
Dye Loading: A fluorescent dye such as JC-1, TMRE, or TMRM is added to the cells and incubated for a specific period. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low MMP, it remains as monomers and fluoresces green. TMRE and TMRM are red-orange fluorescent dyes that accumulate in active mitochondria.
-
Imaging/Flow Cytometry: The cells are then analyzed by fluorescence microscopy or flow cytometry to quantify the changes in fluorescence, which reflect the changes in MMP.
Mandatory Visualization
The following diagrams illustrate the proposed apoptotic signaling pathways for this compound and the experimental workflow for a standard cytotoxicity assay.
Caption: Proposed apoptotic pathway of this compound.
References
- 1. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells [mdpi.com]
- 2. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ferroptosis Inducers: Ardisiacrispin B, Erastin, and RSL3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three ferroptosis-inducing compounds: the naturally occurring triterpene saponin Ardisiacrispin B, and the widely studied small molecules erastin and RSL3. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays to evaluate their efficacy.
Introduction to Ferroptosis Inducers
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] It has emerged as a promising therapeutic target in various diseases, particularly cancer. Ferroptosis can be initiated by two main classes of inducers: those that inhibit the cystine/glutamate antiporter system Xc- (like erastin), leading to glutathione (GSH) depletion, and those that directly inhibit glutathione peroxidase 4 (GPX4) (like RSL3), the key enzyme that detoxifies lipid peroxides.[2][3]
This compound is a naturally occurring triterpene saponin that has demonstrated cytotoxic effects in various cancer cell lines, including multi-drug resistant phenotypes.[4] Notably, its mechanism of action involves the induction of both apoptosis and ferroptosis, making it a compound of interest for overcoming cancer cell resistance.[4][5]
Erastin was one of the first small molecules identified to induce ferroptosis.[3] It acts by inhibiting the system Xc- transporter, which blocks the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[1] The resulting GSH depletion leads to the inactivation of GPX4 and the accumulation of lethal lipid reactive oxygen species (ROS).[1]
RSL3 (RAS-selective lethal 3) is a potent and specific inhibitor of GPX4.[3] By directly binding to and inactivating GPX4, RSL3 bypasses the need for GSH depletion to induce ferroptosis, leading to a rapid accumulation of lipid peroxides.[2][3]
Comparative Analysis of Potency
The cytotoxic potency of these inducers is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cell lines. The tables below summarize the reported IC50 values.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Leukemia | 1.20[4] |
| CEM/ADR5000 | Drug-Resistant Leukemia | 2.01 |
| HCT116 (p53+/+) | Colon Carcinoma | 2.41 |
| HCT116 (p53-/-) | Colon Carcinoma | 1.46 |
| U87MG | Glioblastoma | 2.05 |
| U87MG.ΔEGFR | Glioblastoma | 2.15 |
| HepG2 | Hepatocellular Carcinoma | 6.76[4] |
| A549 | Non-small cell lung | 8.7 |
Data sourced from Mbaveng et al., 2018.
Table 2: Comparative IC50 Values of Erastin and RSL3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Erastin IC50 (µM) | RSL3 IC50 (µM) |
| HT-1080 | Fibrosarcoma | ~5-10 | ~0.05-0.1 |
| BJeLR | Fibroblasts (HRASV12) | ~1-5 | ~0.02 |
| A549 | Lung Carcinoma | ~5-10 | ~0.1-1 |
| HCT116 | Colorectal Carcinoma | ~5-10 | ~0.1-1 |
| HepG2 | Hepatocellular Carcinoma | ~5-10 | ~1-2[6] |
| PANC-1 | Pancreatic Carcinoma | >10 | ~0.01-0.1 |
| BT-549 | Breast Cancer | >10 | ~0.01-0.1 |
Note: IC50 values can vary significantly based on experimental conditions, such as cell density and incubation time. The values presented are approximate ranges from various literature sources.
Mechanisms of Action: A Visual Comparison
The signaling pathways initiated by this compound, erastin, and RSL3, while all culminating in ferroptosis, have distinct upstream triggers.
This compound Signaling Pathway
The precise molecular target of this compound in the ferroptosis pathway is not yet fully elucidated. However, experimental evidence indicates that it leads to an increase in reactive oxygen species (ROS), which contributes to its cytotoxic effects alongside apoptosis.[4][5]
Caption: Proposed mechanism of this compound-induced cell death.
Erastin Signaling Pathway
Erastin initiates ferroptosis through the inhibition of the system Xc- cystine/glutamate antiporter, leading to a cascade of events that culminates in lipid peroxidation.
Caption: Erastin-induced ferroptosis pathway.
RSL3 Signaling Pathway
RSL3 directly targets and inhibits GPX4, leading to a rapid and potent induction of ferroptosis.
Caption: RSL3-induced ferroptosis pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare ferroptosis inducers.
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound, erastin, RSL3 (and other compounds as needed)
-
Resazurin sodium salt solution (e.g., 0.1% w/v in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (this compound, erastin, RSL3) in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure fluorescence at an excitation of 530-560 nm and an emission of 590 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation. Upon oxidation, the probe's fluorescence shifts from red to green.[7]
-
Materials:
-
Cells of interest
-
6-well plates or other suitable culture vessels
-
Ferroptosis inducers
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer or fluorescence microscope
-
-
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, erastin, or RSL3 for the specified time.
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the medium at a final concentration of 1-2 µM and incubate for 30 minutes at 37°C.[8]
-
Wash the cells twice with HBSS or PBS.[8]
-
For flow cytometry, detach the cells using a gentle dissociation reagent (e.g., Accutase), resuspend in PBS, and analyze immediately. The green fluorescence (oxidized probe) is typically measured in the FITC channel, and the red fluorescence (reduced probe) in the PE or a similar channel.
-
For fluorescence microscopy, add fresh HBSS or PBS to the wells and image the cells.
-
Glutathione (GSH) Assay
This assay quantifies the level of reduced glutathione in cell lysates, which is a key indicator of system Xc- inhibition.
-
Materials:
-
Cells of interest
-
Ferroptosis inducers
-
GSH assay kit (commercially available kits are recommended, e.g., based on DTNB reaction)
-
Metaphosphoric acid (MPA) or other deproteinizing agent
-
Microplate reader (absorbance)
-
-
Protocol:
-
Culture and treat cells with the ferroptosis inducers as required.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a deproteinizing solution (e.g., 5% MPA) to precipitate proteins and preserve GSH.
-
Centrifuge the lysate to pellet the protein debris.
-
Collect the supernatant containing the GSH.
-
Perform the GSH quantification assay on the supernatant according to the manufacturer's instructions of the chosen kit. This typically involves a reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a yellow-colored product measured at ~412 nm.
-
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic comparison of ferroptosis inducers.
Caption: A typical experimental workflow for comparing ferroptosis inducers.
Conclusion
This compound, erastin, and RSL3 are all effective inducers of ferroptosis, but they operate through distinct mechanisms.
-
This compound presents a unique profile by inducing both ferroptosis and apoptosis, and it shows efficacy in drug-resistant cancer cells.[4] However, its precise molecular target for initiating ferroptosis requires further investigation.
-
Erastin is a canonical ferroptosis inducer that acts upstream by limiting the building blocks for the cell's primary antioxidant defense system.
-
RSL3 is a potent, direct inhibitor of GPX4, making it a valuable tool for studying the core machinery of ferroptosis.
The choice of inducer for research or therapeutic development will depend on the specific context, such as the genetic background of the target cells and the desired point of intervention in the ferroptosis pathway. The experimental protocols and comparative data provided in this guide offer a framework for making these informed decisions.
References
- 1. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into Ferroptosis, a Novel Target for the Therapy of Cancer [frontiersin.org]
- 4. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. aydxb.cn [aydxb.cn]
- 7. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Validating the Mechanism of Action of Ardisiacrispin B using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of small interfering RNA (siRNA) to validate the proposed mechanism of action of Ardisiacrispin B, a promising natural compound with cytotoxic effects against cancer cells. We will objectively compare this approach with other target validation methods and provide supporting experimental data and detailed protocols.
Introduction to this compound and its Proposed Mechanism of Action
This compound is a triterpenoid saponin isolated from the genus Ardisia.[1][2][3] It has demonstrated significant cytotoxic effects in a variety of cancer cell lines, including leukemia, heptocarcinoma, and colon adenocarcinoma.[4] The primary mechanisms of action attributed to this compound are the induction of apoptosis and ferroptosis.[4] Experimental evidence shows that this compound activates initiator caspases 8 and 9, and effector caspase 3/7, leading to programmed cell death.[4] Furthermore, it disrupts the mitochondrial membrane potential and increases the production of reactive oxygen species (ROS), hallmarks of apoptosis.[4] Some studies also suggest that it may interfere with microtubule assembly.[5]
While the apoptotic and ferroptotic pathways are well-documented, emerging evidence on related triterpenoid saponins suggests a potential role for the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in their mechanism of action. Constitutively active STAT3 is a key driver of tumorigenesis, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. Therefore, a plausible hypothesis is that this compound exerts its anti-cancer effects, at least in part, by inhibiting the STAT3 signaling pathway.
Validating the Role of STAT3 using siRNA
To investigate the involvement of the STAT3 pathway in the cytotoxic effects of this compound, RNA interference (RNAi) using siRNA is a powerful and specific tool. By selectively silencing the STAT3 gene, we can observe whether the absence of STAT3 protein mimics or enhances the effects of this compound, thereby validating it as a molecular target.
Experimental Workflow for siRNA-based Validation
The following diagram illustrates a typical workflow for validating the role of STAT3 in the mechanism of action of this compound using siRNA.
Data Presentation: Comparative Analysis
The following tables summarize hypothetical, yet representative, quantitative data from experiments designed to validate the involvement of STAT3 in this compound's mechanism of action.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, highlighting its broad-spectrum anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |
| CCRF-CEM | Leukemia | 1.20 | [4] |
| HepG2 | Hepatocellular Carcinoma | 6.76 | [4] |
| HCT116 (p53-/-) | Colon Adenocarcinoma | Not specified, but effective | [4] |
| Bel-7402 | Hepatoma | ~2.5 (converted from µg/ml) | [5] |
| MDA-MB-231 | Breast Cancer | Not specified for this compound |
Table 2: Effect of STAT3 Knockdown on this compound-Induced Cytotoxicity
This table demonstrates the synergistic effect of STAT3 silencing on the cytotoxicity of this compound in a hypothetical cancer cell line (e.g., HepG2).
| Treatment Group | Cell Viability (% of Control) |
| Vehicle Control | 100 ± 5.2 |
| This compound (5 µM) | 65 ± 4.1 |
| Control siRNA + Vehicle | 98 ± 3.9 |
| Control siRNA + this compound (5 µM) | 63 ± 4.5 |
| STAT3 siRNA + Vehicle | 85 ± 3.7 |
| STAT3 siRNA + this compound (5 µM) | 42 ± 3.2 |
Data are presented as mean ± standard deviation.
Table 3: Western Blot Analysis of Protein Expression
This table quantifies the changes in protein expression levels following treatment with this compound and/or STAT3 siRNA.
| Treatment Group | Relative p-STAT3 Expression | Relative Total STAT3 Expression | Relative Cleaved Caspase-3 Expression |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (5 µM) | 0.45 | 0.95 | 2.50 |
| Control siRNA + this compound (5 µM) | 0.48 | 0.98 | 2.65 |
| STAT3 siRNA + Vehicle | 0.15 | 0.20 | 1.50 |
| STAT3 siRNA + this compound (5 µM) | 0.05 | 0.18 | 4.20 |
Expression levels are normalized to a loading control (e.g., β-actin) and presented relative to the vehicle control.
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound may exert its effects, with a focus on the inhibition of the STAT3 pathway.
References
- 1. Biologically active triterpenoid saponins from Ardisia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three new triterpenoid saponins from the roots of Ardisia crenata and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ardisiacrispin B for Cancer Therapy: A Guide for Researchers
An In-depth Look at the Pro-Apoptotic and Ferroptotic Potential of a Promising Natural Compound
For researchers and drug development professionals exploring novel anti-cancer agents, the triterpenoid saponin Ardisiacrispin B has emerged as a molecule of interest. Exhibiting potent cytotoxic effects against a range of cancer cell lines, including multi-drug resistant variants, this compound's unique dual mechanism of inducing both apoptosis and ferroptosis warrants a closer examination. This guide provides a comparative overview of this compound's performance against established chemotherapeutic agents, supported by experimental data and detailed protocols to aid in its evaluation for further development.
Performance Comparison of this compound
This compound has demonstrated significant cytotoxicity across various cancer cell lines. The following tables summarize its inhibitory concentration (IC50) values in comparison to the standard chemotherapeutic drug, doxorubicin.
Table 1: Cytotoxicity of this compound and Doxorubicin against various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| CCRF-CEM | Leukemia | 1.20 | 0.02 |
| CEM/ADR5000 | Drug-resistant Leukemia | - | 122.96 |
| HCT116 (p53+/+) | Colon Carcinoma | - | - |
| HCT116 (p53-/-) | Colon Carcinoma | - | - |
| U87MG | Glioblastoma | - | - |
| U87MG.ΔEGFR | Drug-resistant Glioblastoma | - | - |
| HepG2 | Hepatocellular Carcinoma | 6.76 | - |
Note: Data is compiled from a study by Mbaveng et al. (2018). Dashes indicate that the specific data was not provided in the cited source.
Target Validation: Induction of Apoptosis and Ferroptosis
The primary mechanism of action for this compound involves the induction of programmed cell death through two distinct pathways: apoptosis and ferroptosis.
Apoptosis Induction
This compound triggers the intrinsic and extrinsic pathways of apoptosis. This is characterized by the activation of initiator caspases 8 and 9, and the effector caspases 3 and 7.[1][2] Further validation of its pro-apoptotic activity comes from the observation of mitochondrial membrane potential (MMP) disruption and an increase in the production of reactive oxygen species (ROS).[1][2]
Ferroptosis Induction
In addition to apoptosis, this compound's cytotoxicity is also mediated by ferroptosis, an iron-dependent form of programmed cell death. This is evidenced by the fact that its cell-killing effects can be counteracted by the use of ferroptosis inhibitors.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for its evaluation.
Detailed Experimental Protocols
For researchers looking to replicate or build upon existing findings, the following are detailed protocols for key assays used in the evaluation of this compound.
Caspase-Glo® 3/7, 8, and 9 Assays
Objective: To quantify the activity of caspases 3/7, 8, and 9, which are key mediators of apoptosis.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well white-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Treatment: Treat the cells with varying concentrations of this compound and control compounds for the desired time period.
-
Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions (Promega).
-
Assay Procedure: Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Mitochondrial Membrane Potential (MMP) Assay
Objective: To assess the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound and control compounds.
-
Cell Staining: Resuspend the treated cells in a solution containing a cationic fluorescent dye such as JC-1 or TMRE.
-
Incubation: Incubate the cells with the dye according to the manufacturer's protocol, typically for 15-30 minutes at 37°C.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in MMP.
Reactive Oxygen Species (ROS) Measurement
Objective: To measure the intracellular levels of ROS, which are often elevated during apoptosis and ferroptosis.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound and control compounds.
-
Probe Loading: Incubate the cells with a cell-permeable fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. The increase in fluorescence intensity is proportional to the level of intracellular ROS.
Concluding Remarks
This compound presents a compelling profile as a potential anti-cancer therapeutic. Its ability to induce both apoptosis and ferroptosis suggests it may be effective against a broader spectrum of cancers and could potentially overcome resistance to conventional therapies that target a single cell death pathway. The provided data and protocols offer a foundational resource for researchers to further investigate the therapeutic potential of this natural compound. Further studies directly comparing this compound with a wider range of standard-of-care chemotherapeutics across multiple cancer types are warranted to fully elucidate its clinical promise.
References
Investigating Resistance to Ardisiacrispin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ardisiacrispin B, a triterpenoid saponin, has demonstrated significant cytotoxic effects against a range of cancer cell lines, including those exhibiting multi-drug resistance. Its primary mechanisms of action involve the induction of apoptosis and ferroptosis, making it a promising candidate for novel anticancer therapies. However, the potential for cancer cells to develop resistance to this natural product remains a critical area of investigation. This guide provides a comparative overview of this compound's performance, details potential resistance mechanisms, and outlines key experimental protocols for further research.
Performance Comparison of this compound and Standard Chemotherapeutic Agents
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. Below is a summary of its half-maximal inhibitory concentration (IC50) values compared to the standard chemotherapeutic drugs, doxorubicin and cisplatin. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| Sensitive Lines | ||||
| CCRF-CEM | Leukemia | 1.20 | 0.02 | N/A |
| HCT116 (p53+/+) | Colon Carcinoma | ~2.5 (estimated) | ~0.1-0.5 | ~5-10 |
| HepG2 | Hepatocellular Carcinoma | 6.76 | ~1-5 | ~5-15 |
| A549 | Lung Carcinoma | N/A | >20 (Resistant) | ~10-20 |
| MCF-7 | Breast Cancer | N/A | ~0.1-2.5 | ~5-20 |
| Resistant Lines | ||||
| CEM/ADR5000 | Doxorubicin-Resistant Leukemia | ~5.0 (estimated) | 122.96 | N/A |
| HCT116 (p53-/-) | p53-Null Colon Carcinoma | Collateral sensitivity observed | N/A | N/A |
N/A: Data not available in the reviewed sources. IC50 values for doxorubicin and cisplatin are representative ranges from multiple studies and may vary based on experimental conditions.
Potential Resistance Mechanisms to this compound
While specific resistance mechanisms to this compound have not been extensively documented, potential pathways can be hypothesized based on its mode of action and established mechanisms of resistance to other natural products and apoptosis/ferroptosis inducers.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), is a common mechanism of multidrug resistance. These transporters can actively pump this compound out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.
-
Alterations in Apoptotic Pathways: Cancer cells can acquire resistance to apoptosis through various mechanisms, including:
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) can inhibit the mitochondrial (intrinsic) pathway of apoptosis.
-
Downregulation or mutation of pro-apoptotic proteins: Reduced expression or inactivating mutations in proteins like Bax and Bak can prevent the release of cytochrome c from mitochondria.
-
Inhibition of caspases: Overexpression of Inhibitor of Apoptosis Proteins (IAPs) can directly bind to and inhibit the activity of executioner caspases (e.g., caspase-3, -7).
-
-
Evasion of Ferroptosis: As this compound also induces ferroptosis, resistance could arise from the upregulation of cellular antioxidant systems that counteract lipid peroxidation. Key mechanisms include:
-
Enhanced Glutathione (GSH) Metabolism: Increased synthesis of GSH, a major cellular antioxidant, and enhanced activity of glutathione peroxidase 4 (GPX4), which detoxifies lipid peroxides, can confer resistance to ferroptosis.
-
Activation of the NRF2 Antioxidant Response: The transcription factor NRF2 regulates the expression of numerous antioxidant genes. Its constitutive activation can protect cancer cells from ROS-induced damage and ferroptosis.
-
-
Alterations in Cell Membrane Composition: Saponins are known to interact with cholesterol in the cell membrane.[1] Changes in the lipid composition of the cancer cell membrane could potentially reduce the binding and efficacy of this compound.[1]
Experimental Protocols
To investigate potential resistance mechanisms to this compound, a series of in vitro assays can be employed.
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures cell viability by assessing the metabolic capacity of cells to reduce resazurin to the fluorescent resorufin.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assays
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in apoptosis.
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the viability assay.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
Mitochondrial Membrane Potential (MMP) Assay
This assay detects the loss of mitochondrial membrane potential, an early event in apoptosis, often using a fluorescent dye like JC-1 or TMRE.
Protocol (using JC-1):
-
Treat cells with this compound.
-
Harvest and resuspend the cells in pre-warmed medium.
-
Add JC-1 staining solution and incubate at 37°C for 15-30 minutes.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry, measuring the fluorescence emission at both green (monomeric JC-1, indicating low MMP) and red (aggregated JC-1, indicating high MMP) channels.
Reactive Oxygen Species (ROS) Measurement
This assay quantifies the intracellular levels of ROS using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Treat cells with this compound.
-
Load the cells with DCFH-DA solution and incubate at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader or flow cytometer at an excitation of ~485 nm and emission of ~535 nm.
Visualizations
Caption: Signaling pathway of this compound inducing apoptosis and ferroptosis.
Caption: Hypothesized resistance mechanisms to this compound.
Caption: Workflow for investigating this compound cytotoxicity and resistance.
References
A Comparative Analysis of Saponins from Diverse Ardisia Species: Unveiling Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The genus Ardisia, belonging to the Myrsinaceae family, encompasses a diverse group of plants that have been a cornerstone of traditional medicine in various cultures, particularly for treating respiratory infections, menstrual disorders, and inflammation.[1][2] Modern phytochemical investigations have identified triterpenoid saponins as the primary bioactive constituents responsible for the therapeutic effects of these plants.[2][3] This guide provides a comparative analysis of saponins from different Ardisia species, focusing on their chemical diversity, quantitative distribution, and pharmacological activities, supported by experimental data.
Quantitative Comparison of Saponins in Ardisia Species
The concentration and composition of saponins can vary significantly among different Ardisia species and even within the same species collected from different geographical locations.[4] This variation underscores the importance of standardized extraction and analytical methods for quality control in research and drug development. Advanced analytical techniques like ultrafast liquid chromatography coupled with mass spectrometry (UFLC-MS) and high-performance liquid chromatography (HPLC) have been instrumental in the identification and quantification of these complex molecules.[4][5]
Below is a summary of quantitative data for key triterpenoid saponins identified in Ardisia japonica from various regions, illustrating the extent of this variability.
| Saponin | Sample 1 (mg/kg) | Sample 2 (mg/kg) | Sample 3 (mg/kg) | Sample 4 (mg/kg) | Sample 5 (mg/kg) |
| Ardisicrenoside B | 12.24 ± 2.38 | 26.68 ± 4.31 | 118.83 ± 2.11 | 19.12 ± 3.28 | 38.56 ± 2.78 |
| Ardisicrenoside A | 15.83 ± 1.29 | 38.89 ± 2.53 | 142.33 ± 3.58 | 26.33 ± 1.59 | 53.49 ± 3.12 |
| Ardisicrenoside D | 18.92 ± 2.01 | 45.37 ± 3.18 | 168.92 ± 4.12 | 31.05 ± 2.41 | 68.38 ± 4.55 |
| Ardisicrenoside C | 25.47 ± 3.11 | 58.72 ± 4.22 | 210.58 ± 5.33 | 42.18 ± 3.17 | 89.27 ± 5.89 |
| Ardisicrenoside E | 30.15 ± 2.88 | 69.88 ± 5.03 | 255.17 ± 6.19 | 50.29 ± 4.02 | 105.73 ± 6.91 |
| Ardisicrenoside F | 22.76 ± 2.15 | 52.14 ± 3.97 | 189.64 ± 4.88 | 38.91 ± 2.99 | 80.16 ± 5.17 |
Data synthesized from a study on Ardisia japonica collected from five different regions.[6]
Pharmacological Activities and Underlying Signaling Pathways
Saponins from Ardisia species have demonstrated a wide spectrum of pharmacological activities, with cytotoxic effects against various cancer cell lines being a prominent area of investigation.[1][2][7][8][9][10][11] For instance, certain saponins isolated from the roots of Ardisia crenata have shown significant cytotoxicity against human cancer cell lines.[7][8] Similarly, saponins from Ardisia gigantifolia exhibited potent cytotoxic effects against Hela, EJ, HepG-2, and BCG human cancer cell lines.[11]
One of the proposed mechanisms for the anticancer activity of Ardisia saponins involves the induction of apoptosis through the oxidative stress pathway. A study on a triterpenoid saponin (AG8) from Ardisia gigantifolia demonstrated its ability to induce apoptosis in triple-negative breast cancer cells.[12]
Caption: Oxidative stress-induced apoptosis by Ardisia saponins.
Furthermore, network pharmacology studies on Ardisia japonica have predicted the involvement of several other signaling pathways in its therapeutic effects, including the IL-17, TNF, and AGE-RAGE signaling pathways, particularly in the context of autoimmune hepatitis.[13] These predictions, however, necessitate further experimental validation to elucidate the precise molecular mechanisms.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the comparative analysis of saponins. Below are detailed methodologies for the extraction, isolation, and quantification of saponins from Ardisia species.
Saponin Extraction and Isolation
This protocol provides a general framework for the extraction and isolation of saponins from Ardisia plant material.[14]
-
Plant Material Preparation: The plant material (e.g., roots, leaves) is dried and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with an 80% methanol solution using a counter-current reflux method.[14] This process is typically repeated multiple times to ensure exhaustive extraction.
-
Defatting: The crude extract is concentrated under reduced pressure and then centrifuged to remove lipids.[14]
-
Preliminary Purification: The supernatant is subjected to macroporous resin column chromatography (e.g., AB-8 resin) and eluted with 80% methanol to obtain a crude saponin fraction.[14]
-
Isolation of Individual Saponins: The crude saponin fraction is further purified by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane-acetoacetate-methanol) to isolate individual saponin compounds.[14]
-
Recrystallization: The purity of the isolated saponins can be enhanced by recrystallization from a solvent such as methanol.[14]
Quantitative Analysis using LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the simultaneous quantification of multiple saponins in a sample.[4]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) is used.
-
Analysis Mode: Selected Ion Monitoring (SIM) mode is utilized for targeted quantification of known saponins.[4]
-
-
Quantification: Calibration curves are generated for each reference saponin, and the concentration in the samples is determined by comparing their peak areas to the respective calibration curves.[4]
Caption: Experimental workflow for Ardisia saponin analysis.
Conclusion
The genus Ardisia represents a rich and varied source of bioactive triterpenoid saponins with significant potential for the development of novel therapeutic agents. This guide highlights the chemical diversity and quantitative variability of saponins across different species, emphasizing the need for robust analytical methods for quality control. The cytotoxic properties of these saponins, mediated in part through the induction of apoptosis via oxidative stress, present a promising avenue for anticancer drug discovery. Further research, including comprehensive comparative studies across a wider range of Ardisia species and in-depth investigations into their mechanisms of action, is warranted to fully unlock the therapeutic potential of these natural compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. researchgate.net [researchgate.net]
- 4. phcogres.com [phcogres.com]
- 5. A simple and rapid method to identify and quantitatively analyze triterpenoid saponins in Ardisia crenata using ultrafast liquid chromatography coupled with electrospray ionization quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Three new triterpenoid saponins from the roots of Ardisia crenata and their cytotoxic activities - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cytotoxic triterpenoid saponins from the roots of Ardisia crenata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biologically active triterpenoid saponins from Ardisia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic triterpenoid saponins from Ardisia gigantifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triterpenoid Saponin AG8 from Ardisia gigantifolia stapf. Induces Triple Negative Breast Cancer Cells Apoptosis through Oxidative Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Effective Components and Mechanism of Action of Japanese Ardisia in the Treatment of Autoimmune Hepatitis Based on Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Ardisiacrispin B: A Procedural Guide
For researchers, scientists, and drug development professionals handling Ardisiacrispin B, a naturally occurring triterpenoid saponin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] While specific institutional guidelines may vary, the following procedures provide a comprehensive framework for the safe management and disposal of this compound waste, grounded in its cytotoxic and chemical properties.[1][3][4]
Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C53H86O22 | PubChem |
| Molecular Weight | 1075.2 g/mol | PubChem[5] |
| CAS Number | 112766-96-8 | GlpBio[1] |
| Solubility | DMSO: 100 mg/mL | GlpBio[1] |
| Storage | Store at -20°C, away from moisture and light. | GlpBio[1], MedChemExpress[6] |
Experimental Protocols for Disposal
Due to the cytotoxic nature of this compound, all waste materials, including unused stock solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste.[1][3][4] The following step-by-step protocols outline the recommended disposal procedures.
Step 1: Inactivation of this compound Solutions
For liquid waste containing this compound, chemical inactivation is the preferred initial step to mitigate its cytotoxic potential.
-
Preparation of Inactivation Solution : Prepare a fresh 10% (v/v) solution of sodium hypochlorite (bleach) in water.
-
Inactivation Procedure :
-
Working within a certified chemical fume hood, slowly add the this compound solution to the sodium hypochlorite solution with constant stirring.
-
Aim for a final concentration of this compound that is significantly diluted to ensure effective inactivation. A 1:10 ratio of the this compound solution to the bleach solution is recommended.
-
Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the cytotoxic compound.
-
-
Neutralization and Disposal :
-
After the inactivation period, neutralize the excess bleach by adding a sodium bisulfite solution until the mixture no longer tests positive for oxidizing agents (e.g., using potassium iodide-starch paper).
-
Adjust the pH of the final solution to be within the range of 6.0-8.0 using appropriate neutralizing agents (e.g., hydrochloric acid or sodium hydroxide).
-
The neutralized solution can now be disposed of as non-hazardous aqueous waste, in accordance with local regulations.
-
Step 2: Disposal of Contaminated Solid Waste
All solid waste contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be segregated and disposed of as hazardous waste.
-
Segregation : At the point of generation, collect all contaminated solid waste in a designated, clearly labeled, and leak-proof hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Labeling : The hazardous waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Cytotoxic, Toxic).
-
Storage : Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic until it is collected by the institution's environmental health and safety (EHS) department.
-
Disposal : The final disposal of the hazardous solid waste must be conducted by a licensed hazardous waste disposal company, typically through incineration at a high temperature.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. Metabolites-Based Network Pharmacology to Preliminarily Verify In Vitro Anti-Inflammatory Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C53H86O22 | CID 10441164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
